molecular formula C6H10N2O2 B8649425 5-Ethyl-3-methylimidazolidine-2,4-dione

5-Ethyl-3-methylimidazolidine-2,4-dione

Cat. No.: B8649425
M. Wt: 142.16 g/mol
InChI Key: XHPQMYVMTQWHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-3-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-3-methylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-3-methylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

5-ethyl-3-methylimidazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O2/c1-3-4-5(9)8(2)6(10)7-4/h4H,3H2,1-2H3,(H,7,10)

InChI Key

XHPQMYVMTQWHGY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)N1)C

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 5-Ethyl-3-methylimidazolidine-2,4-dione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and pharmacokinetic profiling, the hydantoin scaffold (imidazolidine-2,4-dione) serves as a cornerstone for numerous centrally acting therapeutics, particularly antiepileptic drugs (AEDs). As a Senior Application Scientist, mapping the exact physicochemical properties and synthetic routes of core pharmacophores is essential. 5-Ethyl-3-methylimidazolidine-2,4-dione (CAS: 36650-99-4)[1], commonly referred to as 5-ethyl-3-methylhydantoin, is a critical structural analog and metabolic reference standard.

This whitepaper provides an in-depth technical guide on the physicochemical properties, metabolic relevance, and a self-validating synthetic methodology for 5-Ethyl-3-methylimidazolidine-2,4-dione.

Metabolic Relevance: The Epoxide-Diol Pathway

Understanding 5-ethyl-3-methylimidazolidine-2,4-dione requires examining its role as the stable core in the biotransformation of complex AEDs like mephenytoin (5-ethyl-3-methyl-5-phenylhydantoin).

During Phase I hepatic metabolism, the electron-rich phenyl ring of mephenytoin undergoes Cytochrome P450-mediated oxidation. This generates a highly reactive and potentially toxic arene oxide (epoxide) intermediate , which is capable of alkylating cellular macromolecules and causing idiosyncratic toxicities. To mitigate this, the enzyme epoxide hydrolase rapidly intercepts the intermediate, adding water to yield a stable dihydrodiol metabolite: (5-dihydroxycyclohexadienyl)-5-ethyl-3-methylhydantoin[2].

Throughout this violent oxidative process, the 5-ethyl-3-methylhydantoin core remains structurally intact , acting as the robust metabolic anchor[3]. For researchers, synthesizing and utilizing 5-ethyl-3-methylimidazolidine-2,4-dione as a reference standard is vital for calibrating LC-MS/MS assays to track these degradation pathways.

MetabolicPathway A Mephenytoin Prodrug (5-ethyl-3-methyl-5-phenylhydantoin) B Hepatic CYP450 Oxidation A->B Phase I Metabolism C Arene Oxide Intermediate (Reactive Epoxide) B->C Aromatic Oxidation D Epoxide Hydrolase (Detoxification) C->D Hydrolysis E Dihydrodiol Metabolite (5-ethyl-3-methylhydantoin core) D->E Stable Excretion

Biotransformation of mephenytoin into 5-ethyl-3-methylhydantoin derivatives via epoxide-diol pathway.

Physicochemical and Thermodynamic Profiling

The behavior of 5-Ethyl-3-methylimidazolidine-2,4-dione in both biological matrices and synthetic solvents is dictated by its distinct thermodynamic profile. The presence of the N3-methyl group eliminates one hydrogen bond donor compared to its unsubstituted precursor, significantly altering its lipophilicity and pKa landscape.

Table 1: Physicochemical Properties
PropertyValueExperimental / Predictive Context
IUPAC Name 5-Ethyl-3-methylimidazolidine-2,4-dioneStandardized nomenclature[4]
CAS Registry Number 36650-99-4Primary identifier for chemical sourcing[1]
Molecular Formula C6H10N2O2Essential for exact mass calculations
Molecular Weight 142.16 g/mol Target for mass spectrometry (m/z 143 [M+H]+)[5]
Stereochemistry Chiral center at C5Exists as distinct (R) and (S) enantiomers
LogP (Predicted) ~0.2 - 0.5Moderate lipophilicity; ensures membrane permeability
pKa (N1-H) ~11.0Weakly acidic; remains protonated under physiological pH
pKa (N3-H) ~8.5 (in precursor)Highly acidic; primary target for regioselective alkylation

Regioselective Synthesis: Methodological Causality

To synthesize 5-Ethyl-3-methylimidazolidine-2,4-dione, researchers typically perform a regioselective N-alkylation of 5-ethylimidazolidine-2,4-dione using methyl iodide[5]. In drug development, a protocol is only as good as its mechanistic logic. Below is a self-validating, step-by-step methodology detailing the causality behind each experimental parameter.

SyntheticWorkflow S1 1. Dissolution 5-ethylhydantoin in DMF S2 2. Deprotonation K2CO3 (Targets N3, pKa ~8.5) S1->S2 S3 3. N-Alkylation Methyl Iodide at 0°C S2->S3 S4 4. Quench & Extract H2O / EtOAc Biphasic System S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5 S6 6. Validation LC-MS (m/z 143) & 1H NMR S5->S6

Step-by-step synthetic workflow and validation for 5-Ethyl-3-methylimidazolidine-2,4-dione.
Step-by-Step Protocol

Phase 1: Regioselective Deprotonation

  • Action: Dissolve 1.00 g of 5-ethylimidazolidine-2,4-dione in 15 mL of anhydrous N,N-Dimethylformamide (DMF) under nitrogen. Add 1.2 equivalents of anhydrous Potassium Carbonate (K₂CO₃) and stir for 30 minutes.

  • Causality: The hydantoin ring possesses two nitrogen atoms with distinct acidities. The N3 proton is flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4), lowering its pKa to approximately 8.5. The N1 proton has a higher pKa of ~11.0. Utilizing a mild base like K₂CO₃ selectively deprotonates N3 without abstracting the N1 proton, dictating the regiochemistry. DMF is selected because it aggressively solvates the potassium cation, leaving the hydantoin anion "naked" and highly nucleophilic.

Phase 2: Electrophilic N-Alkylation

  • Action: Cool the reaction mixture to 0°C. Add methyl iodide (0.51 mL, ~1.1 eq) dropwise. Allow to warm to room temperature and stir for 4 hours[5].

  • Causality: Methyl iodide is a potent electrophile. Initiating the reaction at 0°C controls the exothermic Sₙ2 pathway. Lower temperatures suppress competing O-alkylation at the carbonyl oxygens (which act as harder nucleophiles) and prevent thermal runaway that could induce ring-opening hydrolysis.

Phase 3: Quenching and Biphasic Extraction

  • Action: Quench the reaction with 50 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Causality: Water neutralizes unreacted base and forces the highly polar DMF into the aqueous layer. Ethyl acetate, being moderately polar, efficiently partitions the newly methylated, more lipophilic 5-ethyl-3-methylimidazolidine-2,4-dione into the organic phase.

Phase 4: Chromatographic Isolation

  • Action: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane:EtOAc 7:3).

  • Causality: Na₂SO₄ removes residual water that could degrade the silica stationary phase. The 7:3 Hexane:EtOAc gradient exploits the reduced polarity of the N3-methylated product compared to the N-H precursor, allowing the target compound to elute rapidly and cleanly.

Phase 5: Self-Validating Analytical Confirmation

  • Action: Subject the purified isolate to LC-MS (ESI+) and ¹H NMR.

  • Causality: A true self-validating protocol requires orthogonal confirmation. LC-MS must yield a dominant[M+H]+ peak at m/z 143 [6]. ¹H NMR must show the disappearance of the N3-H broad singlet and the emergence of a sharp ~3.0 ppm singlet integrating to 3 protons (N-CH₃), confirming regioselective N-alkylation rather than unwanted O-alkylation.

References

  • Title: Evidence for the epoxide-diol pathway in the biotransformation of mephenytoin Source: Epilepsia / PubMed (National Institutes of Health) URL: [Link]

  • Title: US Patent Application Publication: US 2013/0040930 A1 (Novel Amide Derivative)

Sources

Thermodynamic stability of 5-Ethyl-3-methylimidazolidine-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Ethyl-3-methylimidazolidine-2,4-dione Derivatives

Abstract

Imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, including anticonvulsants and antiarrhythmics.[1][2] The therapeutic efficacy, safety, and shelf-life of these active pharmaceutical ingredients (APIs) are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive technical overview of the factors governing the stability of 5-Ethyl-3-methylimidazolidine-2,4-dione and related derivatives. It synthesizes theoretical principles with practical experimental methodologies and computational insights to offer researchers and drug development professionals a robust framework for assessing and predicting the stability of this important class of compounds.

Part 1: The Hydantoin Core - Structure and Significance

The imidazolidine-2,4-dione ring is a five-membered heterocyclic ureide. Its structure, featuring two carbonyl groups and two nitrogen atoms, allows for extensive substitution, creating a diverse chemical space for drug discovery.[3] The specific compound, 5-Ethyl-3-methylimidazolidine-2,4-dione, is a chiral derivative with substituents at positions critical to its pharmacological and physicochemical properties.

Understanding thermodynamic stability is paramount in drug development. It dictates a compound's tendency to decompose under various environmental conditions (temperature, pH, light, oxygen), which directly impacts its formulation, storage, and ultimately, its safety and efficacy. A thermodynamically stable molecule possesses low internal energy; conversely, unstable, high-energy molecules are more prone to degradation.[4][5]

cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) cluster_ox Oxidative Stress (O2, hv) start 5-Ethyl-3-methyl- imidazolidine-2,4-dione p1 Protonation of Carbonyl start->p1 Hydrolysis b1 Nucleophilic Attack on Carbonyl start->b1 Hydrolysis o1 Oxidation at C5 start->o1 Oxidation p2 Ring Opening p1->p2 p3 Hydantoic Acid Intermediate p2->p3 b2 Ring Cleavage b1->b2 b3 Hydantoate Salt b2->b3 o2 5-Hydroxyhydantoin Derivative o1->o2

Caption: Primary degradation pathways for the hydantoin ring.

Part 4: Experimental Protocols for Stability Assessment

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of a hydantoin derivative.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point and enthalpy of fusion, providing insights into the purity and crystalline structure of the compound. [1][6]* Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is the primary method for determining the thermal decomposition profile and identifying the temperature at which significant degradation begins. [1][7]

Combustion Calorimetry

To obtain fundamental thermodynamic data, static bomb combustion calorimetry is the gold standard. [1][8][6]This technique measures the heat released during the complete combustion of the compound in a high-pressure oxygen environment. From the energy of combustion, the standard molar enthalpy of formation (ΔH°f) can be calculated, which is a direct measure of the compound's energetic state. [1]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and pathways, which is a regulatory requirement in drug development.

Objective: To assess the stability of a 5-Ethyl-3-methylimidazolidine-2,4-dione derivative under hydrolytic, oxidative, and photolytic stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M or 1 M HCl. [7] * Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the sample before analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M or 1 M NaOH. [7] * Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Store at room temperature, protected from light, for a defined period.

  • Photostability:

    • Expose the solid compound and the stock solution to a controlled light source (as per ICH Q1B guidelines).

    • Maintain a dark control sample in parallel.

  • Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (typically with UV and/or Mass Spectrometric detection) to quantify the parent compound and detect any degradation products.

cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis prep Prepare 1 mg/mL Stock Solution of Hydantoin Derivative acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base ox Oxidative Stress (3% H₂O₂, RT) prep->ox photo Photolytic Stress (ICH Q1B Light Source) prep->photo neutralize Neutralize Hydrolysis Samples acid->neutralize base->neutralize hplc Analyze All Samples via Stability-Indicating HPLC-UV/MS ox->hplc photo->hplc neutralize->hplc compare Compare to Control & Quantify Degradation Products hplc->compare

Caption: Experimental workflow for a forced degradation study.

Part 5: Data Summary and Conclusion

While specific thermodynamic values for 5-Ethyl-3-methylimidazolidine-2,4-dione are not broadly published, data for related structures provide a valuable baseline for comparison.

CompoundPropertyValue (kJ·mol⁻¹)Method
Hydantoin (Parent)ΔH°sub (298.15 K)116.3 ± 0.7Calorimetry
Hydantoin (Parent)ΔH°f (crystal, 298.15 K)-448.6 ± 1.1Combustion Calorimetry
1-MethylhydantoinΔH°f (crystal, 298.15 K)-486.6 ± 1.1Combustion Calorimetry

Table compiled from data in references.[1][6]

The thermodynamic stability of 5-Ethyl-3-methylimidazolidine-2,4-dione derivatives is a critical attribute that must be thoroughly characterized to ensure the development of safe and effective pharmaceuticals. The stability of the core hydantoin ring is governed by its inherent electronic structure and is primarily challenged by hydrolysis, oxidation, and thermal stress. Substituents at the N1, N3, and C5 positions play a decisive role in modulating this stability. A comprehensive evaluation strategy, combining thermal analysis (DSC/TGA), combustion calorimetry, and systematic forced degradation studies, is essential. These experimental approaches, supported by computational modeling, provide the necessary insights to guide lead optimization, formulation design, and the establishment of appropriate storage conditions for this vital class of therapeutic agents.

References

  • Faris, H. S., & Safi, Z. S. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Oriental Journal of Chemistry, 30(3), 1045-1054. Available from: [Link]

  • Faris, H. S., & Safi, Z. S. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. ResearchGate. Available from: [Link]

  • Safi, Z. S. (2011). A DFT study of solvation effects and NBO analysis on the tautomerism of 1-substituted hydantoin. Arabian Journal of Chemistry, 4(3), 331-336. Available from: [Link]

  • Ingold, C. K., Sako, S., & Thorpe, J. F. (1922). CXLIII.—The influence of substituents on the formation and stability of heterocyclic compounds. Part I. Hydantoins. Journal of the Chemical Society, Transactions, 121, 1177-1198. Available from: [Link]

  • Ramos, F., et al. (2017). Experimental and Computational Study of the Energetics of Hydantoin and 2-Thiohydantoin. ResearchGate. Available from: [Link]

  • Albayrak Halaç, F., et al. (2025). Thermal-Mediated Synthesis of Hydantoin Derivatives from Amino Acids via Carbodiimide Reagents. ResearchGate. Available from: [Link]

  • Ramos, F., et al. (2022). Thermochemical Study of 1-Methylhydantoin. Molecules, 27(2), 526. Available from: [Link]

  • Various Authors. (n.d.). Hydrolysis of hydantoin to hydantoin acid. ResearchGate. Available from: [Link]

  • Tan, W. S., et al. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Tunku Abdul Rahman University of Management and Technology. Available from: [Link]

  • Kapetanović, I. M., et al. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Journal of the Serbian Chemical Society, 76(9), 1259-1273. Available from: [Link]

  • El-Sayed, M. F. (1993). The Enthalpy of Combustion and Formation of Hydantoin. Thermochimica Acta, 217, 287-292. Available from: [Link]

  • Various Authors. (n.d.). Synthesis of hydantoin derivatives. ResearchGate. Available from: [Link]

  • Selva, M., et al. (1992). Studies on hydantoin. Part 2. Substituent effects in 3-arylhydantoins on the formation of aryl isocyanate ions... Journal of the Chemical Society, Perkin Transactions 2, (4), 599-605. Available from: [Link]

  • Kumar, V. (2020). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Thieme Chemistry. Available from: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. Available from: [Link]

  • Reddit User Discussion. (2018). [Spoiler] AAMC FL3 C/P #9. r/MCAT2. Available from: [Link]

  • Zhang, H., et al. (2021). Study on the Formation of Glycine by Hydantoin and Its Kinetics. Scientific Reports, 11, 10795. Available from: [Link]

  • Prep101 MCAT Forum. (2020). AAMC FL 3 Question - Chemistry. Available from: [Link]

Sources

The Rising Therapeutic Potential of 3-Methyl-Substituted Hydantoins: A Bioactivity Review

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its myriad derivatives, 3-methyl-substituted hydantoins have emerged as a particularly promising class, exhibiting a diverse range of biological activities. This in-depth technical guide provides a comprehensive review of the current state of research into the bioactivity of these compounds, with a focus on their anticonvulsant, antimicrobial, and anticancer properties. We will delve into the synthetic strategies employed for their preparation, explore the structure-activity relationships that govern their efficacy, and detail the experimental protocols used to evaluate their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 3-methyl-substituted hydantoins in the pursuit of novel therapeutics.

Introduction: The Enduring Significance of the Hydantoin Moiety

Hydantoins, or imidazolidine-2,4-diones, are a class of heterocyclic compounds that have long captured the attention of medicinal chemists.[1] Their rigid, planar structure, featuring two carbonyl groups and two nitrogen atoms, provides a versatile scaffold for the introduction of various substituents, allowing for the fine-tuning of their physicochemical and pharmacological properties.[3] The biological activity of hydantoin derivatives is profoundly influenced by the nature of the substituents at the N-1, N-3, and C-5 positions of the ring.[1]

The therapeutic journey of hydantoins began with the discovery of the anticonvulsant properties of phenytoin (5,5-diphenylhydantoin) in 1938.[4][5] Since then, the hydantoin core has been incorporated into a wide array of drugs with diverse clinical applications, including antiarrhythmics, antibacterials, and skeletal muscle relaxants.[6][7] The substitution of a methyl group at the N-3 position has been shown to be a key modification that can significantly impact the biological activity profile of the hydantoin scaffold. This guide will specifically explore the rich and varied bioactivities of these 3-methyl-substituted analogs.

Synthetic Strategies for 3-Methyl-Substituted Hydantoins

The efficient synthesis of 3-methyl-substituted hydantoins is a critical first step in the exploration of their biological activities. Several synthetic routes have been developed, ranging from classical methods to more modern, one-pot procedures.

A prevalent and efficient method involves the reaction of α-amino methyl ester hydrochlorides with carbamates to form ureido derivatives, which then undergo cyclization under basic conditions to yield the desired 3-substituted hydantoins.[6] This approach is advantageous as it avoids the use of hazardous reagents like isocyanates.[6]

Another common strategy is the Bucherer-Bergs reaction, which is a multicomponent reaction involving a carbonyl compound, potassium or sodium cyanide, and ammonium carbonate.[8][9] While this method is versatile for producing 5-substituted hydantoins, subsequent N-methylation is required to obtain the 3-methyl derivatives.

The Urech hydantoin synthesis offers another pathway, where α-amino acids react with potassium cyanate and hydrochloric acid to form ureido derivatives that are then cyclized.[9]

Representative Experimental Protocol: One-Pot Synthesis from Carbamates

This protocol is adapted from the work of Tanwar et al. (2017) and provides a safe and efficient method for the synthesis of 3-substituted hydantoins.[6]

Materials:

  • α-Amino methyl ester hydrochloride

  • Carbamate

  • Acetonitrile

  • Triethylamine

  • Sodium hydroxide (NaOH)

Procedure:

  • To a solution of α-amino methyl ester hydrochloride in a 2:1 mixture of acetonitrile and triethylamine, add the carbamate.

  • Stir the reaction mixture at room temperature for the appropriate time to allow for the formation of the ureido intermediate.

  • Add a solution of NaOH to induce cyclization.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the desired 3-substituted hydantoin.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification Amino_Ester α-Amino Methyl Ester Hydrochloride Mixing Mix in Acetonitrile/ Triethylamine Amino_Ester->Mixing Carbamate Carbamate Carbamate->Mixing Ureido_Formation Ureido Intermediate Formation Mixing->Ureido_Formation Cyclization NaOH-induced Cyclization Ureido_Formation->Cyclization Quench Quench Reaction Cyclization->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Purification Extraction->Purification Final_Product 3-Methyl-Substituted Hydantoin Purification->Final_Product

Caption: Workflow for the one-pot synthesis of 3-methyl-substituted hydantoins.

Anticonvulsant Activity: A Legacy of Neurological Applications

The hydantoin scaffold is most famously associated with its anticonvulsant properties, and 3-methyl-substituted derivatives are no exception.[4][5] The prototypical anticonvulsant, phenytoin, exerts its effects by stabilizing the inactive state of voltage-gated sodium channels, thereby reducing electrical conductance among neurons.[4] Methylation at the N-3 position can modulate this activity.

For instance, 3-methoxymethyl-5-ethyl-5-phenylhydantoin has demonstrated efficacy against both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures, suggesting a broad spectrum of anticonvulsant activity.[10] In contrast, some studies have shown that N-methylation of the hydantoin ring can decrease anticonvulsant activity in certain contexts.[11] This highlights the critical role of the substituent at the N-3 position in determining the pharmacological profile.

Mechanism of Action: Targeting Ion Channels

The primary mechanism of action for many anticonvulsant hydantoins involves the modulation of voltage-gated sodium channels.[4] By binding to the channel, these compounds stabilize its inactive state, which limits the repetitive firing of action potentials that is characteristic of seizures.

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel Open Inactive Closed Action_Potential->Na_Channel:open Depolarization Na_Channel:open->Na_Channel:inactive Inactivation Reduced_Firing Reduced Neuronal Excitability Na_Channel:inactive->Reduced_Firing Hydantoin 3-Methyl-Substituted Hydantoin Hydantoin->Na_Channel:inactive Stabilizes Inactive State Seizure Seizure Activity Reduced_Firing->Seizure Suppresses

Caption: Mechanism of anticonvulsant action of 3-methyl-substituted hydantoins.

Evaluation of Anticonvulsant Activity: MES and PTZ Models

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate the efficacy of potential anticonvulsant drugs.[10]

Maximal Electroshock (MES) Test:

  • Administer the test compound (e.g., 3-methyl-substituted hydantoin) to the animal model (typically mice or rats) at various doses.

  • After a predetermined time, apply a brief electrical stimulus through corneal or ear electrodes to induce a seizure.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its efficacy against generalized tonic-clonic seizures.[10]

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound to the animal model.

  • After a set time, inject a convulsive dose of pentylenetetrazole subcutaneously.

  • Observe the animal for the onset of clonic seizures.

  • The ability of the compound to prevent or delay the onset of clonic seizures indicates its potential efficacy against absence seizures.[10]

Antimicrobial Activity: A New Frontier in Infectious Disease

In an era of increasing antimicrobial resistance, the discovery of new classes of antibacterial agents is of paramount importance. Hydantoin derivatives have shown promise in this area, and 3-methyl substitution can play a significant role in their antimicrobial profile.[12][13]

Studies have shown that certain 3-substituted hydantoins exhibit antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[12] For example, some 3-n-butyl substituted benzalhydantoins have demonstrated high activity and selectivity against specific microorganisms.[12] The mechanism of antimicrobial action for many hydantoin derivatives involves the disruption of the bacterial cell membrane integrity, leading to cell death.[14]

Structure-Activity Relationship (SAR) in Antimicrobial Hydantoins

The antimicrobial potency of 3-methyl-substituted hydantoins is highly dependent on the nature of other substituents on the hydantoin ring and any appended moieties. For instance, in a series of hydantoin derivative dimers, the nature of the linker connecting the two hydantoin cores was found to be crucial for antibacterial activity.[14] Lipophilicity and the presence of cationic charged groups can also enhance antimicrobial activity.[13]

Compound ClassKey Structural FeaturesObserved Antimicrobial ActivityReference
Benzalhydantoins3-n-butyl substitutionHigh activity and selectivity against specific bacteria.[12]
Hydantoin DimersBiphenyl linkerPreferred over phenyl or terphenyl linkers for broad-spectrum activity.[14]
Quinolone-Hydantoin HybridsSmall substituents at the 6th position of the quinolone ringBetter activity against Gram-positive bacteria.[15]

Table 1: Structure-Activity Relationships of Antimicrobial Hydantoins.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (3-methyl-substituted hydantoin)

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a series of twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the target bacterium.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity or by measuring the optical density at 600 nm.

Anticancer Activity: Targeting Proliferative Disorders

The search for novel anticancer agents has led to the investigation of a wide range of chemical scaffolds, including hydantoins.[16][17] Several 3-methyl-substituted hydantoins have demonstrated significant antiproliferative activity against various human cancer cell lines.[17][18]

The antiproliferative effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and disruption of the mitochondrial membrane potential.[19] The nature and size of the substituent at the N-3 position have been shown to strongly influence the antiproliferative potency.[19] For example, a cyclopentyl-substituted hydantoin was found to be particularly potent against breast adenocarcinoma cells.[19]

In Vitro Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[18]

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 3-methyl-substituted hydantoin for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells, allowing for the calculation of the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[18]

CompoundCancer Cell LineIC50 ValueReference
3-Benzhydryl-5-phenyl hydantoinHeLa, MCF7, MiaPaCa-2, H460, SW620Moderate Activity[18]
anti-5c (cyclopentyl at N-3)MCF7 (breast carcinoma)4.5 µmol/L[18]
3-Methyl-9'-fluorenespiro-5-hydantoinWERI-Rb-1 (retinoblastoma)Cytotoxic Effect[17]

Table 2: Antiproliferative Activity of Selected 3-Substituted Hydantoins.

Conclusion and Future Directions

3-Methyl-substituted hydantoins represent a versatile and promising class of bioactive molecules with demonstrated potential in the treatment of epilepsy, infectious diseases, and cancer. The ease of their synthesis and the tunability of their biological activities through substituent modifications make them an attractive scaffold for further drug discovery efforts.

Future research in this area should focus on:

  • Elucidation of detailed mechanisms of action: While the primary targets for some activities are known, a deeper understanding of the molecular interactions will facilitate the design of more potent and selective compounds.

  • Expansion of structure-activity relationship studies: Systematic exploration of the chemical space around the 3-methyl-hydantoin core will likely lead to the discovery of novel derivatives with improved therapeutic indices.

  • In vivo efficacy and pharmacokinetic studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Development of novel hybrid molecules: Combining the 3-methyl-hydantoin scaffold with other pharmacophores could lead to the development of multi-target drugs with enhanced efficacy and a reduced likelihood of resistance development.[20]

The continued investigation of 3-methyl-substituted hydantoins holds significant promise for the development of the next generation of therapeutics to address unmet medical needs.

References

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An In-Depth Technical Guide to the Solubility Profile of 5-Ethyl-3-methylimidazolidine-2,4-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its success. Among these, solubility stands out as a critical determinant of a drug's journey through formulation, manufacturing, and ultimately, its bioavailability in the human body. 5-Ethyl-3-methylimidazolidine-2,4-dione, a derivative of the hydantoin scaffold, represents a class of compounds with significant therapeutic potential. The hydantoin nucleus is a pharmacologically versatile structure, forming the core of various approved drugs.[1] Understanding the solubility profile of such molecules in different organic solvents is not merely an academic exercise; it is a crucial step that informs solvent selection for synthesis and purification, enables robust formulation design, and predicts performance during administration.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine, analyze, and interpret the solubility of 5-Ethyl-3-methylimidazolidine-2,4-dione in a range of common organic solvents. We will move beyond simple data reporting to explain the causality behind experimental choices, detail self-validating protocols, and apply thermodynamic models to extract deeper meaning from the data. The methodologies and principles outlined herein are grounded in established scientific practice and are designed to be directly applicable in a modern research and development setting.

Chapter 1: Theoretical Foundations of Solubility
1.1 Molecular Structure and Polarity Considerations

The solubility behavior of 5-Ethyl-3-methylimidazolidine-2,4-dione is dictated by its molecular structure. The core imidazolidine-2,4-dione ring contains two amide groups, making it a polar moiety with both hydrogen bond donor (N-H) and acceptor (C=O) sites.[1] The presence of the ethyl and methyl substituents at the C5 and N3 positions, respectively, introduces nonpolar, hydrophobic character.

This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the solvent. The fundamental principle of "like dissolves like" provides a strong predictive starting point.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydantoin ring, leading to strong solute-solvent interactions and likely high solubility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethyl Sulfoxide): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the polar regions of the molecule.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in these solvents, as they can only engage in weaker van der Waals interactions with the nonpolar alkyl substituents of the molecule.

1.2 The Concept of Equilibrium Solubility

This guide focuses on determining thermodynamic equilibrium solubility . This is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a specific temperature and pressure, when the system is at equilibrium.[3] At this point, the rate of dissolution of the solid solute is equal to the rate of its precipitation from the solution. Differentiating this from kinetic solubility, which can often represent a temporary, supersaturated state, is crucial for building robust and reproducible formulation processes.[3][4]

Chapter 2: Experimental Determination of Equilibrium Solubility

The gold-standard technique for determining equilibrium solubility is the isothermal shake-flask method.[2][5] This method ensures that the system reaches a true thermodynamic equilibrium, providing reliable and accurate data.[5]

2.1 Detailed Protocol: Isothermal Shake-Flask Method

This protocol describes a self-validating system for determining the solubility of 5-Ethyl-3-methylimidazolidine-2,4-dione at multiple temperatures.

Step 1: Preparation

  • Select a range of analytical-grade organic solvents covering different polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene).

  • Accurately weigh an excess amount of solid 5-Ethyl-3-methylimidazolidine-2,4-dione into several sealed glass vials for each solvent. "Excess" is critical to ensure that a solid phase remains at equilibrium, which is a prerequisite for a saturated solution.[2] A common practice is to add at least 2-3 times the estimated amount needed for saturation.

  • Add a precise volume of the chosen solvent to each vial.

Step 2: Equilibration

  • Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

  • Agitate the vials for a prolonged and consistent period, typically 48 to 72 hours.[6] This extended time is necessary to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium. Preliminary experiments can be run to confirm that the concentration in solution does not change between, for example, 48 and 72 hours.

Step 3: Sample Separation

  • After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for several hours to let the undissolved solid settle.

  • Carefully withdraw a sample from the clear supernatant using a syringe.

  • Immediately filter the sample through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean vial.[7] This step is crucial to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility. The filtration should be performed quickly to minimize any temperature change that could cause precipitation.

Step 4: Quantification via High-Performance Liquid Chromatography (HPLC)

  • Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Prepare a series of standard solutions of 5-Ethyl-3-methylimidazolidine-2,4-dione of known concentrations.[7]

  • Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.999.

  • Inject the diluted sample solutions and record the peak areas.

  • Calculate the concentration of the solute in the saturated solution using the calibration curve, accounting for the dilution factor.

2.2 Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Separation cluster_quant Step 4: Quantification (HPLC) prep1 Weigh excess solid (5-Ethyl-3-methylimidazolidine-2,4-dione) prep2 Add known volume of organic solvent prep1->prep2 into sealed vial equil1 Agitate in shaker bath at constant T (48-72h) prep2->equil1 sep1 Settle undissolved solid equil1->sep1 sep2 Filter supernatant (0.45 µm PTFE filter) sep1->sep2 quant2 Inject filtered sample sep2->quant2 quant1 Prepare calibration curve from known standards quant3 Calculate concentration quant1->quant3 quant2->quant3 output output quant3->output Final Solubility Value (e.g., mg/mL or mol/L)

Caption: Workflow for determining equilibrium solubility via the shake-flask method and HPLC analysis.

Chapter 3: Data Analysis and Thermodynamic Modeling

Once experimental solubility data is collected at various temperatures, it can be used to understand the thermodynamics of the dissolution process.

3.1 Presentation of Solubility Data

For the purpose of this guide, the following table presents a hypothetical yet plausible dataset for the mole fraction solubility (x) of 5-Ethyl-3-methylimidazolidine-2,4-dione in several organic solvents at different temperatures.

SolventPolarity Index298.15 K (25 °C)303.15 K (30 °C)308.15 K (35 °C)313.15 K (40 °C)
Methanol 6.60.04520.05150.05830.0658
Ethanol 5.20.03180.03680.04230.0485
Acetonitrile 6.20.02550.02900.03280.0369
Ethyl Acetate 4.30.01040.01250.01480.0173
Toluene 2.40.00150.00190.00240.0030

Note: The data in this table is illustrative and intended for demonstrating the subsequent thermodynamic analysis.

3.2 Thermodynamic Analysis: The van't Hoff Equation

The relationship between solubility and temperature is described by the van't Hoff equation.[8] By analyzing this relationship, we can calculate the apparent standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution.[9]

The linear form of the van't Hoff equation is: ln(x) = - (ΔH°/R) * (1/T) + (ΔS°/R)

Where:

  • x is the mole fraction solubility

  • R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

By plotting ln(x) versus 1/T (a "van't Hoff plot"), we should obtain a straight line if the enthalpy and entropy of dissolution are constant over the temperature range.[8][10]

  • The slope of the line is equal to -ΔH°/R.

  • The intercept of the line is equal to ΔS°/R.

From these values, the Gibbs free energy of dissolution can be calculated at a specific temperature (e.g., mean harmonic temperature) using the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°

  • ΔH° (Enthalpy): Indicates whether the dissolution process is endothermic (positive, absorbs heat, solubility increases with temperature) or exothermic (negative, releases heat, solubility decreases with temperature).

  • ΔS° (Entropy): Reflects the change in disorder of the system upon dissolution.

  • ΔG° (Gibbs Free Energy): Indicates the spontaneity of the dissolution process (a negative value indicates a spontaneous process).

3.3 Data Analysis Workflow Diagram

G cluster_plot van't Hoff Analysis cluster_params Thermodynamic Parameters data Experimental Solubility Data (x at various T) transform Calculate ln(x) and 1/T data->transform plot Plot ln(x) vs. 1/T transform->plot fit Perform Linear Regression plot->fit enthalpy ΔH° = -slope * R fit->enthalpy from slope entropy ΔS° = intercept * R fit->entropy from intercept gibbs ΔG° = ΔH° - TΔS° enthalpy->gibbs entropy->gibbs interpretation Interpretation: - Endothermic/Exothermic - Spontaneity - Driving Forces gibbs->interpretation

Caption: Logical workflow for calculating thermodynamic parameters from experimental solubility data.

Chapter 4: Implications for Drug Development

A comprehensive solubility profile, complete with thermodynamic analysis, is invaluable for making informed decisions in pharmaceutical development:

  • Crystallization and Purification: Knowledge of solubility in different solvents and its temperature dependence is essential for designing efficient crystallization processes to control purity and crystal form (polymorphism).

  • Formulation Development: The data directly guides the selection of solvents or co-solvents for liquid formulations (e.g., oral solutions, injectables). For poorly soluble compounds, this data is the first step toward developing enabling formulations like amorphous solid dispersions.

  • Risk Assessment: Early identification of low solubility can flag potential issues with bioavailability, allowing for mitigation strategies to be implemented early in the development cycle, saving significant time and resources.[4][11]

Conclusion

This guide has detailed a robust, scientifically-grounded methodology for determining and analyzing the solubility profile of 5-Ethyl-3-methylimidazolidine-2,4-dione in organic solvents. By adhering to the principles of equilibrium solubility, employing a validated experimental protocol like the isothermal shake-flask method, and applying thermodynamic models such as the van't Hoff equation, researchers can generate a comprehensive and insightful dataset. This data is not an end in itself but a critical tool that provides a quantitative understanding of solute-solvent interactions, guiding rational decision-making throughout the drug discovery and development pipeline.

References
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The Evolution of Methylated Imidazolidine-2,4-diones: From Historical Discovery to Advanced Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione ring, classically known as hydantoin, is a highly versatile five-membered heterocyclic core. It was first discovered in 1861 by 1[1] through the hydrogenation of uric acid-derived allantoin. Over the past century, the strategic addition of methyl and other alkyl groups to this pharmacophore has yielded a diverse array of bioactive molecules. Methylated hydantoins—such as 5,5-dimethylhydantoin, mephenytoin, and nilutamide—have become cornerstones in both synthetic organic chemistry and clinical pharmacology, serving as vital intermediates and life-saving therapeutics.

Historical Milestones in Discovery

The journey of methylated hydantoins from chemical curiosities to blockbuster drugs spans several decades of serendipitous discovery and rational drug design:

  • Early Photochemistry (1905): The first methylated analog, 5,5-dimethylhydantoin, was serendipitously discovered by 2[2]. They observed its slow formation after exposing a mixture of acetone and hydrocyanic acid to sunlight for a period of 5–7 months.

  • The Bucherer-Bergs Revolution (1920s): German chemists Hermann Bergs and Hans Theodor Bucherer independently developed a . By reacting ketones with potassium cyanide and ammonium carbonate, they provided a rapid, scalable route to 5,5-disubstituted hydantoins.

  • Clinical Emergence (1940s–1990s): The pharmacological utility of the methylated hydantoin scaffold was validated with the introduction of3[3] as a powerful anticonvulsant. Decades later, structural evolution of the scaffold led to the discovery of nilutamide, a nitroaromatic hydantoin analog approved by the 4[4] as a first-generation nonsteroidal antiandrogen for prostate cancer.

Mechanistic Chemistry: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction remains the gold standard for synthesizing methylated hydantoins. The reaction is a highly efficient, self-validating system where the intermediates sequentially drive the equilibrium forward toward the thermodynamically stable product.

Mechanism: The reaction begins with the condensation of a ketone (e.g., acetone) with cyanide to form a cyanohydrin. Ammonia, released from the thermal decomposition of ammonium carbonate, attacks the cyanohydrin via an SN​2 mechanism to yield an aminonitrile. Nucleophilic addition of the aminonitrile to carbon dioxide forms a cyano-carbamic acid, which undergoes intramolecular cyclization to a 5-imino-oxazolidin-2-one intermediate. A final 5[5] yields the hydantoin.

BuchererBergs Ketone Ketone / Aldehyde (e.g., Acetone) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN / HCN Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH3 (from (NH4)2CO3) SN2 Reaction CyanoCarbamic Cyano-carbamic Acid Aminonitrile->CyanoCarbamic + CO2 IminoOxazolidinone 5-Imino-oxazolidin-2-one CyanoCarbamic->IminoOxazolidinone Intramolecular Cyclization Hydantoin Methylated Hydantoin (5,5-Dimethylhydantoin) IminoOxazolidinone->Hydantoin Rearrangement via Isocyanate

Bucherer-Bergs reaction mechanism for methylated hydantoin synthesis.

Pharmacological Profiles and Biological Activity

Methylated hydantoins exhibit varied biological activities depending on their substitution patterns, acting on entirely different physiological targets.

  • Anticonvulsants: Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) undergoes hepatic N-demethylation in vivo to its active metabolite, nirvanol. This metabolite modulates voltage-gated sodium channels, stabilizing the inactive state of the channel to suppress the rapid action potential firing associated with seizures.

  • Antiandrogens: Nilutamide features a fully formed 6[6] that mimics the amide bonds in flutamide. It competitively binds the androgen receptor (AR), preventing the nuclear translocation required to7[7] in prostate cancer.

NilutamidePathway Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) in Cytoplasm DHT->AR Agonist Binding Translocation Nuclear Translocation & DNA Binding AR->Translocation Activation Nilutamide Nilutamide (Methylated Hydantoin) Nilutamide->AR Competitive Antagonism Nilutamide->Translocation Blocks Transcription Target Gene Transcription (Prostate Growth) Translocation->Transcription Promotes

Mechanism of action of nilutamide blocking the androgen receptor pathway.

Quantitative Data Summarization
CompoundDiscovery / ApprovalPrimary IndicationTarget / MechanismHalf-Life
5,5-Dimethylhydantoin 1905Chemical IntermediateN/A (Building Block)N/A
Mephenytoin 1945AnticonvulsantVoltage-gated Na⁺ channels~144 hours (active metabolite)
Nilutamide 1996 (FDA)Prostate CancerAndrogen Receptor Antagonist~2 days

Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of 5,5-dimethylhydantoin using the Bucherer-Bergs methodology. Every step is designed with specific chemical causality to maximize yield and purity.

Objective: To synthesize a model methylated imidazolidine-2,4-dione using a multicomponent cyclization strategy.

  • Step 1: Reagent Preparation and Stoichiometry

    • Action: In a round-bottom flask, combine acetone, potassium cyanide (KCN), and ammonium carbonate ((NH4​)2​CO3​) in a8[8].

    • Causality & Self-Validation: The excess of ammonium carbonate is critical. It acts not only as the source of ammonia and carbon dioxide but also as an in situ buffer to maintain the pH between 8 and 9. If the pH drops (acidic), cyanohydrin formation is hindered; if it spikes (strongly alkaline), cyanide degrades. The 1:2:4 ratio self-regulates the pH, ensuring optimal reaction kinetics.

  • Step 2: Solvent Selection and Solubilization

    • Action: Suspend the reactants in a 1:1 (v/v) mixture of ethanol and distilled water.

    • Causality & Self-Validation: The reaction requires a biphasic dissolution strategy. Ethanol solubilizes the organic ketone (acetone), while water dissolves the inorganic salts. A homogeneous reaction mixture validates that the solvent ratio is correct, preventing localized concentration gradients that lead to over-alkylation side products.

  • Step 3: Thermal Activation in a Closed System

    • Action: Seal the reaction vessel and heat to a gentle reflux (60–70 °C) with continuous magnetic stirring for 10–12 hours.

    • Causality & Self-Validation: Heating accelerates the SN​2 attack of ammonia on the cyanohydrin. Using a closed or tightly refluxed system is mandatory to9[9]. The sustained internal pressure drives the equilibrium of the cyano-carbamic acid intermediate toward intramolecular ring closure.

  • Step 4: Acidic Workup and Precipitation

    • Action: Cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) until the pH reaches ~3.

    • Causality & Self-Validation: Acidification neutralizes the alkaline buffer and protonates the hydantoin salt, drastically reducing its solubility in the aqueous-ethanolic solvent. The sudden formation of a white crystalline precipitate serves as a visual, self-validating indicator that the cyclization was successful.

  • Step 5: Isolation and Purification

    • Action: Isolate the crude product via vacuum filtration (Büchner funnel) and recrystallize from hot water.

    • Causality & Self-Validation: Methylated hydantoins are highly crystalline. Recrystallization from water leverages the temperature-dependent solubility of the hydantoin, leaving unreacted cyanide and inorganic salts dissolved in the mother liquor.

Conclusion

The methylated imidazolidine-2,4-dione scaffold is a testament to the enduring power of classic heterocyclic chemistry. From its early discovery via solar irradiation to the highly optimized Bucherer-Bergs multicomponent reaction, the structural tuning of the hydantoin ring has yielded compounds with profound pharmacological impacts. Whether acting as voltage-gated sodium channel modulators or androgen receptor antagonists, methylated hydantoins continue to be a vital asset in modern drug discovery.

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Source: nih.gov.
  • Bucherer-Bergs Reaction. Source: alfa-chemistry.com.
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Source: encyclopedia.pub.
  • Bucherer–Bergs reaction. Source: wikipedia.org.
  • Step-by-step protocol for 5-(2-Thienyl)hydantoin synthesis. Source: benchchem.com.
  • Discovery and development of antiandrogens. Source: wikipedia.org.
  • Antischistosomal versus Antiandrogenic Properties of Aryl Hydantoin Ro 13-3978. Source: nih.gov.
  • Topilutamide – Knowledge and References. Source: taylorandfrancis.com.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives. Source: jddtonline.info.
  • Anticonvulsant Classes and Possible Mechanism of Actions. Source: acs.org.

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Computational Modeling of the 5-Ethyl-3-methylimidazolidine-2,4-dione Scaffold: A Dual-Target Perspective on CYP2C19 Metabolism and BACE1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 5-ethyl-3-methylimidazolidine-2,4-dione (5-ethyl-3-methylhydantoin) scaffold is a highly versatile pharmacophore in medicinal chemistry. Structurally, it forms the core of the anticonvulsant mephenytoin and serves as a highly potent transition-state isostere in modern neuropharmacology. From a computational modeling perspective, this ligand presents a unique dual-target paradigm: it acts as a highly specific substrate for the hepatic cytochrome P450 enzyme CYP2C19 [1], and its halogenated derivatives (e.g., 5-(3-bromophenyl)-5-ethyl-3-methylimidazolidine-2,4-dione) act as potent, centrally active inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) [2].

This whitepaper details the in silico methodologies, structural causality, and self-validating computational protocols required to model the binding of this ligand class to both targets.

Target 1: CYP2C19 Metabolic Binding and Homology Modeling

Structural Causality of CYP2C19 Selectivity

CYP2C19 is the primary enzyme responsible for the 4'-hydroxylation of (S)-mephenytoin, a classic index substrate containing the 5-ethyl-3-methylimidazolidine-2,4-dione core[1][3]. The stereoselective metabolism of this ligand is a benchmark for evaluating CYP2C19 polymorphic activity. Because high-resolution, ligand-bound crystal structures of all CYP2C19 allotypes are not always available, homology modeling using closely related templates (such as rabbit CYP2C5) is the gold standard for structural prediction[4][5].

Computational docking reveals that the specific orientation of the hydantoin core is dictated by a highly constrained active site. The ligand is positioned such that the phenyl ring points directly at the heme iron to facilitate hydroxylation. This orientation is strictly stabilized by Asp293 , which acts as the primary anchor, while Val113 and Ala297 provide a hydrophobic sleeve that prevents the ligand from tumbling within the catalytic pocket[1][4].

Standardized Computational Protocol: CYP2C19 Homology & Docking

To ensure scientific integrity and reproducibility, the following self-validating workflow must be employed when modeling hydantoin derivatives in CYP2C19:

  • Template Selection & Alignment: Retrieve the sequence of human CYP2C19 (UniProtKB) and align it against the crystal structure of rabbit CYP2C5 (PDB ID: 1DT6 or similar high-resolution apo/holo structures). Ensure strict alignment of the conserved Cys-pocket that coordinates the heme iron[4].

  • Model Generation & Loop Refinement: Generate 3D coordinates using MODELLER. Perform extensive loop refinement on the highly flexible F and G helices, which govern substrate access to the active site.

  • Ligand Preparation: Construct the 3D structure of 5-ethyl-3-methylimidazolidine-2,4-dione. Assign Gasteiger charges and minimize the structure using the OPLS4 force field to identify the lowest-energy conformer.

  • Grid Generation: Center the docking grid on the heme iron, extending the bounding box to encompass Asp293, Val113, and Ala297[1].

  • Induced-Fit Docking (IFD): Execute IFD to allow side-chain flexibility within 5 Å of the ligand. Filter poses based on the distance between the target hydroxylation site (para-position of the phenyl ring) and the heme iron (optimal distance: 4.5–6.0 Å).

G N1 Sequence Alignment (Target: CYP2C19, Template: CYP2C5) N2 Homology Modeling (F/G Helix Loop Refinement) N1->N2 N4 Induced-Fit Docking (Grid at Heme Iron & Asp293) N2->N4 N3 Ligand Preparation (Hydantoin Core Minimization) N3->N4 N5 Pose Validation (Fe-C Distance < 6.0 Å) N4->N5

Caption: Computational workflow for homology modeling and docking of hydantoins into CYP2C19.

Target 2: BACE1 Inhibition via Iminohydantoins

Structure-Based Drug Design (SBDD) Causality

BACE1 is the rate-limiting enzyme in the production of neurotoxic amyloid-β (Aβ) peptides, making it a prime target for Alzheimer's disease therapeutics[6][7]. The 5-ethyl-3-methylimidazolidine-2,4-dione scaffold (specifically its iminohydantoin and aminohydantoin derivatives) was identified through rigorous SBDD as a potent transition-state mimic[2].

The catalytic machinery of BACE1 relies on an aspartic acid dyad (Asp32 and Asp228 )[7]. The hydantoin core forms a critical hydrogen-bond network with this dyad, effectively locking the enzyme in an inactive state. Furthermore, the 5-ethyl and 3-methyl substitutions are not arbitrary; they are sterically optimized to occupy the S1 and S2' subpockets. By appending a bulky, halogenated aromatic group—yielding 5-(3-bromophenyl)-5-ethyl-3-methylimidazolidine-2,4-dione—researchers successfully targeted the deep, lipophilic S3 and F' subsites, drastically increasing binding affinity and CNS penetrance[2].

Standardized Computational Protocol: BACE1 Molecular Dynamics

To validate the stability of the hydantoin-BACE1 complex, static docking must be coupled with Molecular Dynamics (MD) simulations:

  • System Solvation: Place the docked BACE1-ligand complex in a TIP3P water box, ensuring a minimum 10 Å buffer between the protein and the box edge. Neutralize the system with Na+/Cl- ions (0.15 M).

  • Protonation State Assignment: Critically, assign the correct protonation states to the catalytic dyad. For hydantoin binding, Asp32 is typically deprotonated while Asp228 is protonated (or vice versa, depending on the specific tautomer of the iminohydantoin)[7].

  • Equilibration (NPT/NVT): Perform 1000 steps of steepest descent minimization. Gradually heat the system to 300 K over 50 ps (NVT ensemble), followed by density equilibration at 1 atm for 500 ps (NPT ensemble) using a Berendsen barostat.

  • Production Run: Execute a 100 ns production run using the AMBER ff14SB force field for the protein and GAFF2 for the ligand.

  • Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD) of the ligand heavy atoms to confirm stable binding within the S3 subsite, and calculate the binding free energy using MM-GBSA.

G S1 Apo BACE1 Structure (PDB Retrieval & Prep) S2 Pharmacophore Mapping (Asp32/Asp228 Dyad) S1->S2 S3 Virtual Screening (Hydantoin Library) S2->S3 S4 MD Simulation (100ns NPT Ensemble) S3->S4

Caption: Structure-based drug design pathway for BACE1 iminohydantoin inhibitors.

Quantitative Data Presentation

The following table summarizes the distinct computational modeling parameters and binding profiles of the 5-ethyl-3-methylimidazolidine-2,4-dione scaffold across its two primary biological targets.

ParameterCYP2C19 (Metabolic Target)BACE1 (Therapeutic Target)
Ligand Role Substrate (S-mephenytoin core)Inhibitor (Iminohydantoin derivative)
Primary Interaction Site Heme Iron vicinityCatalytic Dyad (Asp32 / Asp228)
Key Stabilizing Residues Asp293, Val113, Ala297Asp32, Asp228, Thr232, Asn233
Subpocket Occupancy Hydrophobic sleeveS1, S2', S3, and F' subsites
Computational Method Homology Modeling & Induced-Fit DockingStructure-Based Drug Design & MD Simulations
Critical Validation Metric Distance to Heme Fe (< 6.0 Å)RMSD stability & MM-GBSA Free Energy

Conclusion

The computational modeling of the 5-ethyl-3-methylimidazolidine-2,4-dione ligand underscores the necessity of target-specific in silico workflows. For CYP2C19, the challenge lies in accurately modeling the flexible F/G helices and the critical Asp293 anchor to predict metabolic fate. Conversely, for BACE1, the scaffold acts as a rigid transition-state isostere, requiring precise protonation state assignments of the Asp32/Asp228 dyad and rigorous molecular dynamics to validate S3 subsite occupancy. By adhering to these self-validating protocols, researchers can reliably predict both the pharmacokinetic liabilities and the pharmacodynamic efficacy of hydantoin-based therapeutics.

References

  • Studies of binding modes of (S)-mephenytoin to wild types and mutants of cytochrome P450 2C19 and 2C9 using homology modeling and computational docking. PubMed. [Link]

  • Mephenytoin to Wild Types and Mutants of Cytochrome P450 2C19 and 2C9 Using Homology Modeling and Computational Docking. ProQuest.[Link]

  • Homology modeling and substrate binding study of human CYP2C18 and CYP2C19 enzymes. PubMed.[Link]

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega.[Link]

  • 5-(3-bromophenyl)-5-ethyl-3-methylimidazolidine-2,4-dione | 1372806-09-1. Molaid.[Link]

  • Performance Verification of CYP2C19 Enzyme Abundance Polymorphism Settings within the Simcyp Simulator v21. Semantic Scholar.[Link]

  • Design and Synthesis of 5,5′-Disubstituted Aminohydantoins as Potent and Selective Human β-Secretase (BACE1) Inhibitors. Journal of Medicinal Chemistry.[Link]

  • BACE-1 Enzyme: A Promising Target for Alzheimer's Disease. DergiPark.[Link]

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Methodological & Application

Synthesis protocol for 5-Ethyl-3-methylimidazolidine-2,4-dione from amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 5-Ethyl-3-methylimidazolidine-2,4-dione

A Detailed Protocol for Researchers in Medicinal Chemistry and Drug Development

Introduction

Hydantoins (imidazolidine-2,4-diones) are a class of five-membered heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry. Their derivatives exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] The targeted synthesis of specifically substituted hydantoins is therefore a critical task in drug discovery and development.

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Ethyl-3-methylimidazolidine-2,4-dione. The described methodology starts from the readily available amino acid, α-aminobutyric acid, and proceeds via a robust two-step sequence. This approach, a modification of the classic Urech hydantoin synthesis, is designed for efficiency, scalability, and high yield, making it suitable for both academic research and industrial drug development settings.[1][3] We will detail the causality behind experimental choices, provide step-by-step instructions, and outline methods for validation and troubleshooting to ensure reliable and reproducible outcomes.

Scientific Principles and Synthetic Strategy

The synthesis of a 3,5-disubstituted hydantoin from an amino acid requires a logical and efficient strategy to build the heterocyclic ring and install the desired substituents at specific positions. Our approach is a two-step process that leverages well-established reaction mechanisms.

  • Selection of Precursor : The 5-position substituent of a hydantoin synthesized via the Urech pathway is derived from the side chain of the starting amino acid. To achieve the target 5-ethyl group, (±)-2-aminobutanoic acid (α-aminobutyric acid) is the ideal precursor.

  • Two-Step Synthetic Pathway :

    • Step 1: Fischer Esterification : The carboxylic acid moiety of 2-aminobutanoic acid is first protected as an ethyl ester. This is crucial for two reasons: (i) it prevents the carboxyl group from interfering with the subsequent ureido formation step, and (ii) it enhances the solubility of the amino acid in organic solvents. The esterification is performed under acidic conditions, a classic Fischer esterification, which protonates the carbonyl oxygen, making it more electrophilic for attack by the alcohol.[4][5]

    • Step 2: Ureido Formation and Intramolecular Cyclization : The amino group of the resulting ester is reacted with methyl isocyanate . This reaction forms a ureido intermediate. The N-methyl group from the isocyanate is directly incorporated as the future N-3 substituent of the hydantoin ring. The subsequent intramolecular cyclization, often promoted by heat or base, involves the nucleophilic attack of the ureido nitrogen onto the ester carbonyl, eliminating ethanol and forming the stable five-membered hydantoin ring.[6][7]

Visualized Reaction Scheme

The overall synthetic transformation is illustrated below.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Ureido Formation & Cyclization A 2-Aminobutanoic Acid B Ethyl 2-aminobutanoate HCl A->B  Ethanol, HCl (cat.) C Ethyl 2-aminobutanoate HCl D 5-Ethyl-3-methylimidazolidine-2,4-dione C->D  1. Methyl Isocyanate, Et3N  2. Heat/Base

Figure 1: Overall two-step synthesis pathway.

Detailed Experimental Protocol

Materials and Equipment

Table 1: Reagents and Chemicals

ReagentCAS No.FormulaMW ( g/mol )Purity
(±)-2-Aminobutanoic acid2835-81-6C₄H₉NO₂103.12≥98%
Ethanol (Absolute)64-17-5C₂H₅OH46.07≥99.5%
Acetyl Chloride75-36-5C₂H₃ClO78.50≥98%
Diethyl Ether60-29-7(C₂H₅)₂O74.12Anhydrous
Methyl Isocyanate624-83-9C₂H₃NO57.05≥98%
Triethylamine (Et₃N)121-44-8(C₂H₅)₃N101.19≥99%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Anhydrous
Hydrochloric Acid (HCl)7647-01-0HCl36.4637% aq.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aq.

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

Part 1: Synthesis of Ethyl 2-aminobutanoate Hydrochloride

This procedure details the Fischer esterification of 2-aminobutanoic acid.[4][5]

Workflow Diagram:

Figure 2: Workflow for the esterification step.

Step-by-Step Instructions:

  • Setup: Place a 250 mL round-bottom flask containing a magnetic stir bar in an ice bath.

  • Reagent Addition: Add 100 mL of absolute ethanol to the flask. While stirring, slowly add 10.2 mL (11.0 g, 140 mmol) of acetyl chloride dropwise.

    • Scientist's Note: Acetyl chloride reacts exothermically with ethanol to generate anhydrous HCl in situ. This method is often safer and more convenient than bubbling HCl gas through the solvent. Slow addition at 0°C is critical to control the reaction temperature.

  • Reactant Addition: Once the addition is complete, remove the ice bath and add 10.31 g (100 mmol) of (±)-2-aminobutanoic acid to the solution.

  • Reaction: Seal the flask with a septum (pierced with a needle for pressure release) and stir the mixture at room temperature overnight (16-18 hours). The solid amino acid will gradually dissolve.

  • Work-up: Concentrate the resulting clear solution to dryness using a rotary evaporator. The product, ethyl 2-aminobutanoate hydrochloride, will be obtained as a white crystalline solid.

    • Scientist's Note: No further purification is typically necessary for this intermediate. The hydrochloride salt is stable and can be directly used in the next step.

Part 2: Synthesis of 5-Ethyl-3-methylimidazolidine-2,4-dione

This part details the reaction of the amino ester with methyl isocyanate, followed by intramolecular cyclization to yield the final product.[6][7]

Step-by-Step Instructions:

  • Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the entire batch of ethyl 2-aminobutanoate hydrochloride (approx. 100 mmol) in 100 mL of anhydrous dichloromethane (DCM). Cool the flask in an ice bath.

  • Base Addition: While stirring, slowly add 21.0 mL (15.2 g, 150 mmol) of triethylamine (Et₃N).

    • Scientist's Note: Triethylamine is a non-nucleophilic base used to neutralize the hydrochloride salt, liberating the free amine which is the active nucleophile for the next step. A white precipitate of triethylammonium chloride will form.

  • Isocyanate Addition:

    • ⚠️ CAUTION: Methyl isocyanate is highly toxic, volatile, and a lachrymator. This step MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • Slowly add 6.3 mL (5.7 g, 100 mmol) of methyl isocyanate to the stirring suspension.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial reaction, gently heat the mixture to reflux (approx. 40°C) for 2-3 hours.

    • Scientist's Note: Heating promotes the intramolecular cyclization of the ureido ester intermediate to form the hydantoin ring. In some cases, cyclization can occur at room temperature over a longer period, but heating ensures the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture sequentially in a separatory funnel with 50 mL of 1M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness using a rotary evaporator.

  • Purification: The crude product is typically an off-white solid or oil. Purify by recrystallization from an ethyl acetate/hexane mixture to yield 5-Ethyl-3-methylimidazolidine-2,4-dione as a white crystalline solid.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

AnalysisExpected Result
Appearance White crystalline solid
Melting Point Literature values vary; expect a sharp melting point.
IR (KBr, cm⁻¹) ~3250 (N-H stretch), ~1770 & ~1710 (two C=O stretches, characteristic of hydantoin ring)[8]
¹H NMR (CDCl₃, δ) Signals corresponding to the N-H proton, C5-H proton, N-CH₃ protons, and the ethyl group protons (-CH₂- and -CH₃) with appropriate splitting patterns and integrations.
¹³C NMR (CDCl₃, δ) Signals for the two carbonyl carbons (~170-180 ppm), the C5 carbon, the N-CH₃ carbon, and the two carbons of the ethyl group.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 142.15 g/mol .
Troubleshooting Guide

Table 3: Common Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Part 1 Incomplete reaction; moisture in ethanol.Ensure use of absolute ethanol. Extend reaction time to 24 hours.
Incomplete reaction in Part 2 (Ureido formation) Inactive amino ester (HCl salt not fully neutralized); impure methyl isocyanate.Ensure sufficient Et₃N is added (1.5 eq). Use fresh, high-purity methyl isocyanate.
Low yield of final product Incomplete cyclization; loss during work-up.Increase reflux time for the cyclization step. Be careful during aqueous washes to avoid emulsion formation.
Product is an oil and won't crystallize Product is impure; residual solvent.Try triturating with cold hexane or diethyl ether to induce crystallization. If that fails, purify by column chromatography (Silica gel, ethyl acetate/hexane gradient).

References

  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). A simple reaction of α-amino methyl ester hydrochlorides with carbamates provides 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins. Synlett, 28(15), 2285-2290. Available at: [Link]

  • Sim, C. H., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 29(19), 4478. Available at: [Link]

  • Konnert, L., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(21), 13757-13809. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-(β-Chloroethyl)-5-ethyl-5-methyl-hydantoin. Available at: [Link]

  • Tan, S. P., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 10-18. Available at: [Link]

  • Grokipedia. (n.d.). Urech hydantoin synthesis. Available at: [Link]

  • Tan, S. P., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2018). Facile Synthesis and Characterization of Some New 5-ethylidene-Thiazolidine-2,4-diones and their Antimicrobial Evaluation. Indian Journal of Pharmaceutical Sciences, 80(4), 656-664. Available at: [Link]

  • Konnert, L., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. SciSpace. Available at: [Link]

  • S. Ferreira, V., & da Silva, F. D. C. (2012). Synthesis and Reactivity of 5-Methylenehydantoins. ResearchGate. Available at: [Link]

  • Pinho, V. D., et al. (2024). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. RSC Advances, 14(12), 8234-8241. Available at: [Link]

  • LibreTexts Chemistry. (2023). Reactions of α-Amino Acids : Carboxylic Acid Esterification. Available at: [Link]

  • Sim, C. H., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. Available at: [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Available at: [Link]

  • Clarke, H. T., & Bean, H. J. (1931). α-Aminoisobutyric acid. Organic Syntheses, 11, 4. Available at: [Link]

  • Sonawane, L. V., & Bari, S. B. (2011). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. International Journal of Biological Chemistry, 5(1), 68-74. Available at: [Link]

  • Wikipedia. (2025). Urech hydantoin synthesis. Available at: [Link]

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Application Note: Regioselective N3-Methylation of 5-Ethylhydantoin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-Ethylhydantoin is a highly versatile pharmacophore utilized in the development of anticonvulsants, metabolic probes, and customized peptidomimetics. The hydantoin heterocycle contains two distinct nitrogen atoms: the amide-like N1 and the imide-like N3. Regioselective functionalization of these positions is a critical yet historically challenging step in medicinal chemistry. This application note provides a comprehensive, self-validating guide for researchers to achieve precise, regioselective methylation of 5-ethylhydantoin exclusively at the N3 position.

Mechanistic Rationale: The pKa Differential

The fundamental driver of regioselectivity in hydantoin alkylation is the differential acidity of the two nitrogen protons. The N3 proton is flanked by two electron-withdrawing carbonyl groups, rendering it significantly more acidic (pKa ~8.5) than the N1 proton (pKa ~11) (1)[1].

Because of this thermodynamic differential, the application of a weak base selectively deprotonates the N3 position, forming a highly stable anion (2)[2]. Conversely, N1-alkylation requires forcing conditions with strong potassium bases (e.g., tBuOK or KHMDS) in aprotic solvents like THF to deprotonate the less acidic site[1]. By strictly controlling base strength and stoichiometry, N3-methylation can be achieved with near-quantitative regioselectivity.

Mechanism Start 5-Ethylhydantoin (Neutral) Base Weak Base (K2CO3) Deprotonates most acidic site Start->Base N3 N3-Anion (Thermodynamically Stable, pKa ~8.5) Base->N3 Favored Pathway N1 N1-Anion (Less Stable, pKa ~11) Base->N1 Disfavored Pathway MeI Methyl Iodide (MeI) Electrophilic Attack N3->MeI Prod N3-Methyl-5-ethylhydantoin (Target Product) MeI->Prod SN2 Alkylation

Mechanistic pathway of regioselective N3-methylation driven by pKa differentials.

Reagent Causality & Reaction Matrix

Every reagent in this protocol is chosen to enforce kinetic and thermodynamic control over the reaction:

  • Base Selection (K₂CO₃): A weak base ensures that only the N3 proton is removed. Stronger bases (like NaH) risk generating a dianion, leading to N1,N3-dimethylation[2].

  • Solvent (DMF): A polar aprotic solvent is critical. It fully solubilizes the hydantoin and stabilizes the transition state of the subsequent S_N2 alkylation without hydrogen-bonding to the nucleophilic N3-anion.

  • Electrophile (MeI vs. DMF-DMA): Methyl iodide (MeI) is the standard, highly reactive electrophile. Alternatively, Dimethylformamide dialkyl acetal (DMF-DMA) can be used for a base-free, high-temperature N3-alkylation[2].

Quantitative Reaction Matrix
Reaction SystemBaseSolventElectrophileMajor RegioisomerTypical Yield
Mild Basic Alkylation K₂CO₃ (1.1 eq)DMFMeIN3-Methyl >85%
Strong Basic Alkylation tBuOK (2.0 eq)THFMeIN1-Methyl >75%
Base-Free Acetal Method NoneDMF-DMADMF-DMAN3-Methyl >90%

Experimental Methodologies

Protocol A: Mild Base-Mediated N3-Methylation (Standard)

This protocol utilizes standard S_N2 chemistry under mild basic conditions to ensure high N3-selectivity (3)[3].

Step-by-Step Procedure:

  • Solubilization: Dissolve 5-ethylhydantoin (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL) in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath. Causality: Cooling mitigates the exotherm of the acid-base reaction and prevents premature, uncontrolled alkylation.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.1 mmol, 1.1 eq) to the solution. Stir the suspension at 0 °C for 15 minutes. Causality: Strict 1.1 eq stoichiometry prevents excess base from interacting with the N1 position.

  • Alkylation: Dropwise, add Methyl Iodide (MeI) (1.1 mmol, 1.1 eq) via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progression via TLC (Hexanes:EtOAc, 1:1).

  • Quench & Extraction: Quench the reaction by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure N3-methyl-5-ethylhydantoin.

Workflow S1 1. Solubilization (DMF, 0°C) S2 2. Base Addition (K2CO3, 1.1 eq) S1->S2 S3 3. Alkylation (MeI, 1.1 eq) S2->S3 S4 4. Quench & Extract (H2O / EtOAc) S3->S4 S5 5. Purification (Chromatography) S4->S5

Step-by-step experimental workflow for N3-selective methylation.

Protocol B: Base-Free N3-Methylation via DMF-DMA (Alternative)

For substrates sensitive to basic conditions, dimethylformamide dimethyl acetal (DMF-DMA) acts as both the solvent and the methylating agent[2].

Step-by-Step Procedure:

  • Suspend 5-ethylhydantoin (1.0 mmol, 1.0 eq) in an excess of DMF-DMA (3.0 mL).

  • Heat the suspension to 100 °C under an inert atmosphere for 2 hours. Causality: Elevated heat is required to drive the formation of the intermediate and subsequent transfer of the methyl group.

  • Cool to room temperature and add 10 mL of water to precipitate the product.

  • Filter, wash with cold water, and dry under a vacuum to yield the N3-methylated product.

Self-Validating Analytical Benchmarks

To ensure the integrity of the protocol and confirm regioselectivity, researchers must validate the product using the following self-contained analytical checks:

  • Thin Layer Chromatography (TLC): The N3-methylated product will exhibit a higher Rf​ value compared to the starting 5-ethylhydantoin. Causality: The loss of the N3 hydrogen-bond donor significantly decreases the polarity of the molecule.

  • ¹H NMR Spectroscopy (DMSO-d₆):

    • Starting Material: Exhibits two distinct broad singlets for N1-H (typically ~8.0–8.5 ppm) and N3-H (typically ~10.5–11.0 ppm).

    • Target Product (N3-Methyl): The far downfield N3-H peak (~10.5 ppm) will completely disappear. A new sharp singlet integrating to 3 protons will appear at ~2.8–3.0 ppm (N-CH₃). Crucially, the N1-H peak (~8.0 ppm) must remain intact. If the N1-H peak is missing, over-alkylation (N1,N3-dimethylation) has occurred.

References

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases PubMed / Chem Pharm Bull (Tokyo)[Link]

  • Organic-salt-mediated highly regioselective N3-alkylation of 2-thiophenytoin via Michael reaction under solvent-free conditions Taylor & Francis / Synthetic Communications[Link]

Sources

Bucherer-Bergs reaction conditions for 5-Ethyl-3-methylhydantoin synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Synthesis and Regioselective Alkylation Strategies for 5-Ethyl-3-methylhydantoin

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for anticonvulsants, antiarrhythmics, and antimicrobial agents[1]. The synthesis of asymmetrically substituted hydantoins, such as 5-ethyl-3-methylhydantoin , requires precise regiochemical control. This application note details two distinct synthetic trajectories: a classical two-step approach utilizing the Bucherer-Bergs multicomponent reaction followed by regioselective N3-methylation, and a direct modified multicomponent approach. As a self-validating system, this guide integrates mechanistic causality with rigorous In-Process Controls (IPCs) to ensure high-fidelity execution.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 5-ethyl-3-methylhydantoin presents a specific regiochemical challenge. The hydantoin ring possesses two nitrogen atoms (N1 and N3) that can undergo alkylation. To achieve exclusive N3-substitution, one must exploit the intrinsic electronic properties of the scaffold.

Strategy A: Classical Bucherer-Bergs + Regioselective N3-Methylation (Recommended) The classical involves the condensation of a carbonyl compound with potassium cyanide (KCN) and ammonium carbonate ((NH4)2CO3)[1]. By utilizing propanal (propionaldehyde) as the starting material, the reaction yields 5-ethylhydantoin. The causality behind the subsequent regioselective methylation lies in the pKa differential between the two nitrogen atoms. The N3 proton is highly acidic (pKa ~9) because its conjugate base is stabilized by resonance from two adjacent carbonyl groups (C2 and C4). Conversely, the N1 proton is less acidic (pKa ~12). By employing a weak base such as potassium carbonate (K2CO3), we selectively deprotonate the N3 position under thermodynamic control. Stronger bases (e.g., KHMDS or NaH) would lead to competitive N1 deprotonation and a mixture of regioisomers[2].

Strategy B: Modified Direct Bucherer-Bergs Alternatively, a modified one-pot multicomponent reaction can be employed by replacing ammonium carbonate with methylamine hydrochloride and carbon dioxide. This shifts the intermediate from a standard aminonitrile to an N-methyl aminonitrile, which upon cyclization with CO2 directly yields the 3-methylated hydantoin. While elegant, this route often suffers from lower yields and requires pressurized reaction vessels.

Signaling & Reaction Pathway Visualization

SynthesisWorkflow cluster_RouteA Strategy A: Classical Two-Step cluster_RouteB Strategy B: Direct Multicomponent Propanal Propanal (Starting Material) Route1 Bucherer-Bergs Reaction (NH4)2CO3, KCN, EtOH/H2O Propanal->Route1 Route2 Modified Bucherer-Bergs MeNH2·HCl, KCN, CO2 Propanal->Route2 Inter1 5-Ethylhydantoin (Intermediate) Route1->Inter1 Cyclization Methylation Regioselective N3-Methylation MeI, K2CO3, DMF Inter1->Methylation Isolation Target 5-Ethyl-3-methylhydantoin (Target Molecule) Methylation->Target N3-Substitution Route2->Target Direct Cyclization

Figure 1: Synthetic workflows for 5-Ethyl-3-methylhydantoin via Bucherer-Bergs pathways.

Experimental Protocols (Self-Validating Systems)

Protocol A.1: Synthesis of 5-Ethylhydantoin (Intermediate)

Safety Note: KCN is highly toxic. All operations must be conducted in a certified fume hood. Maintain a 10% sodium hypochlorite (bleach) solution nearby for immediate cyanide quenching.

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ammonium carbonate (28.8 g, 300 mmol, 3.0 equiv) and potassium cyanide (9.7 g, 150 mmol, 1.5 equiv) in 200 mL of a 1:1 (v/v) ethanol/water mixture.

  • Controlled Addition: Cool the vessel to 0 °C using an ice bath. Add propanal (5.8 g, 100 mmol, 1.0 equiv) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the cyanohydrin intermediate, preventing thermal degradation of the aldehyde.

  • Cyclization: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • In-Process Control (IPC) 1: Pull a 50 µL aliquot, dilute with 1 mL MeOH, and analyze via LC-MS (ESI+). Validation: The reaction is deemed complete when the propanal peak disappears and a predominant peak at m/z 129.1 [M+H]+ emerges.

  • Quenching & Isolation: Cool the mixture to room temperature. Carefully add 50 mL of 10% aqueous bleach to neutralize residual cyanide. Acidify the mixture to pH 3 using 1M HCl to precipitate the hydantoin. Filter the white solid, wash with ice-cold water (3 x 20 mL), and dry under vacuum at 50 °C.

Protocol A.2: Regioselective N3-Methylation
  • Deprotonation: Dissolve the synthesized 5-ethylhydantoin (12.8 g, 100 mmol, 1.0 equiv) in 100 mL of anhydrous DMF. Add anhydrous K2CO3 (16.6 g, 120 mmol, 1.2 equiv). Stir at room temperature for 30 minutes. Causality: The 30-minute incubation ensures complete thermodynamic generation of the N3-anion prior to electrophile introduction[3].

  • Alkylation: Add methyl iodide (15.6 g, 110 mmol, 1.1 equiv) dropwise. Caution: MeI is a potent alkylating agent.

  • Reaction: Stir the suspension at room temperature for 4 hours.

  • In-Process Control (IPC) 2: Monitor via TLC (EtOAc/Hexane 1:1) and LC-MS. Validation: The starting material peak (m/z 129.1) must be fully replaced by the target peak (m/z 143.1). If unreacted starting material remains, add an additional 0.1 equiv of MeI.

  • Workup & Purification: Pour the mixture into 300 mL of ice water to precipitate the product. Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF. Dry over Na2SO4, concentrate in vacuo, and recrystallize from hot ethanol to yield pure 5-ethyl-3-methylhydantoin.

Quantitative Data & Analytical Validation

Table 1: Comparative Analysis of Synthetic Strategies

ParameterStrategy A (Classical + Methylation)Strategy B (Modified Direct)
Overall Yield 65 – 75% (Over two steps)40 – 55% (Single step)
Regioselectivity High (>98% N3-isomer)Moderate (Requires rigorous purification)
Reaction Time 16 hours total12 hours
Scalability Excellent (Standard batch reactors)Moderate (Requires sealed pressure vessels)
Key Reagents Propanal, (NH4)2CO3, KCN, MeIPropanal, MeNH2·HCl, KCN, CO2

Table 2: In-Process Control (IPC) & Analytical Validation Parameters

AnalyteAnalytical TechniqueKey Validation Marker
5-Ethylhydantoin LC-MS (ESI+)m/z 129.1 [M+H]+
5-Ethylhydantoin 1H NMR (DMSO-d6)δ 10.5 (s, 1H, N3-H), δ 7.9 (s, 1H, N1-H)
5-Ethyl-3-methylhydantoin LC-MS (ESI+)m/z 143.1 [M+H]+
5-Ethyl-3-methylhydantoin 1H NMR (DMSO-d6)Disappearance of δ 10.5 peak; Appearance of δ 2.8 (s, 3H, N-CH3)

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. URL:[Link]

  • U.S. National Library of Medicine. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chem Pharm Bull (Tokyo), 69(4), 407-410. URL:[Link]

  • U.S. National Library of Medicine. (2012). Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. Beilstein J Org Chem, 8, 1584-1593. URL:[Link]

Sources

Application Note: Enantioselective Synthesis of Chiral 5-Ethyl-3-methylimidazolidine-2,4-dione via Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Chiral hydantoins (imidazolidine-2,4-diones) are privileged scaffolds in medicinal chemistry, forming the core of numerous anticonvulsant, anti-androgen, and antidiabetic therapeutics[1]. Specifically, 5-alkyl-3-alkylimidazolidine-2,4-diones, such as 5-ethyl-3-methylimidazolidine-2,4-dione, are highly sought-after intermediates[2]. Historically, the preparation of enantiopure 5-monosubstituted hydantoins relied on low-yield chiral pool syntheses or inefficient enzymatic resolutions[3].

Recent advances in enantioselective catalysis have shifted the paradigm toward the direct asymmetric synthesis of these scaffolds from achiral precursors. While chiral acid-catalyzed condensation of glyoxals and ureas has proven effective for 5-aryl hydantoins[4], the most robust and highly enantioselective method for 5-alkyl derivatives is the transition-metal-catalyzed asymmetric hydrogenation of prochiral exocyclic alkenes (5-alkylidene-2,4-diketoimidazolidines)[5].

This application note details a field-proven protocol for the synthesis of chiral 5-ethyl-3-methylimidazolidine-2,4-dione via Rhodium-catalyzed asymmetric hydrogenation.

Mechanistic Insights & Causality

Hydrogenating exocyclic alkenes on five-membered rings is notoriously challenging. The rigid geometry of the hydantoin ring creates significant steric hindrance, and the lack of adjacent strongly coordinating groups (unlike traditional dehydroamino acids) makes it difficult to control the facial approach of the catalyst[3].

To overcome this, we employ a Rhodium(I) complex paired with a rigid spiro-phosphine ligand (e.g., (R,R)-f-spiroPhos) [5].

  • The Role of the N3-Methyl Group: Methylation at the N3 position is not merely a structural feature of the target molecule; it is a critical mechanistic enabler. It prevents tautomerization to the enol form (which can lead to catalyst poisoning or racemization) and provides a steric anchor that interacts with the chiral quadrants of the spiro-ligand.

  • Solvent Causality: Methanol is selected as the optimal solvent. Its protic nature facilitates the stabilization of polar transition states during the catalytic cycle and ensures complete dissolution of the polar hydantoin precursor.

  • Stereocontrol: The rigid spiro backbone of the ligand creates a deep, well-defined chiral pocket. Upon coordination of the substrate to the Rh center, oxidative addition of H₂ occurs, followed by a highly face-selective migratory insertion of the 5-ethylidene double bond into the Rh-H bond, exclusively establishing the (S)- or (R)-stereocenter at C5[5].

CatalyticCycle A Rh(I) Catalyst [Rh(L*)S2]+ B Substrate Coordination [Rh(L*)(Substrate)]+ A->B + Substrate - 2 Solvent C Oxidative Addition [Rh(III)(H)2(L*)(Substrate)]+ B->C + H2 D Migratory Insertion [Rh(III)(H)(Alkyl)(L*)]+ C->D Hydride Transfer E Reductive Elimination Product Release D->E E->A + Product + 2 Solvent

Catalytic cycle of the Rh-mediated asymmetric hydrogenation of the exocyclic alkene.

Quantitative Data: Catalyst & Condition Optimization

The choice of metal, ligand, and solvent profoundly impacts both the conversion and the enantiomeric excess (ee). The table below summarizes the optimization landscape, demonstrating the superiority of the Rh/(R,R)-f-spiroPhos system over traditional Pd/BINAP systems[3][5].

EntryCatalyst SystemSolventH₂ Pressure (atm)Yield (%)Enantiomeric Excess (ee %)
1[Rh(COD)₂]BF₄ / (R,R)-f-spiroPhosMeOH10>9996
2[Rh(COD)₂]BF₄ / (R)-BINAPMeOH108572
3[Rh(COD)₂]BF₄ / (R,R)-f-spiroPhosTHF109088
4[Rh(COD)₂]BF₄ / (R,R)-f-spiroPhosCH₂Cl₂109591
5Pd(TFA)₂ / (R)-BINAPMeOH308065

Note: Reactions performed at 25 °C for 12 hours with 1 mol% catalyst loading.

Experimental Workflow

Workflow A Precursor Synthesis (Aldol Condensation) C Asymmetric Hydrogenation (10 atm H2, MeOH) A->C 5-Ethylidene Substrate B Catalyst Activation Rh(COD)2BF4 + Ligand B->C Active Catalyst D Product Isolation (Chromatography) C->D Crude Product E Chiral Analysis (HPLC/SFC) D->E Pure Chiral Hydantoin

Experimental workflow for the enantioselective synthesis of 5-ethyl-3-methylimidazolidine-2,4-dione.

Detailed Step-by-Step Protocols

Protocol A: Preparation of the Prochiral Precursor (5-Ethylidene-3-methylimidazolidine-2,4-dione)

Self-Validation Check: The success of the downstream hydrogenation relies entirely on the geometric purity of the exocyclic alkene.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methylimidazolidine-2,4-dione (10.0 mmol) in absolute ethanol (50 mL).

  • Reaction: Add acetaldehyde (15.0 mmol) and a catalytic amount of piperidine (1.0 mmol).

  • Heating: Heat the mixture to reflux (approx. 78 °C) for 12 hours under a nitrogen atmosphere.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The 5-ethylidene-3-methylimidazolidine-2,4-dione will precipitate as a crystalline solid.

  • Purification: Filter the solid, wash with cold ethanol (2 × 10 mL), and dry under vacuum. Yield: ~85%. Verify the presence of the exocyclic double bond via ¹H NMR (alkene proton ~6.5 ppm).

Protocol B: Rh-Catalyzed Enantioselective Hydrogenation

Self-Validation Check: Rh(I) phosphine complexes are highly sensitive to oxidation. All solvent degassing must be verified by the absence of color change in the catalyst stock solution (a shift from orange/red to dark brown indicates oxidation).

  • Catalyst Preparation (Glovebox Required): Inside an argon-filled glovebox, weigh [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and (R,R)-f-spiroPhos (0.011 mmol, 1.1 mol%) into a dry glass vial.

  • Activation: Add 2.0 mL of anhydrous, thoroughly degassed methanol. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the active catalyst complex (solution should appear clear orange).

  • Substrate Addition: In a separate vial, dissolve the 5-ethylidene-3-methylimidazolidine-2,4-dione precursor (1.0 mmol) in 3.0 mL of anhydrous methanol. Transfer this solution to the catalyst vial.

  • Hydrogenation: Transfer the combined mixture into a high-pressure stainless steel autoclave. Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purging: Purge the autoclave with H₂ gas (pressurize to 5 atm, then carefully vent) three times to remove any trace argon/oxygen.

  • Reaction: Pressurize the autoclave to exactly 10 atm of H₂. Stir vigorously (800 rpm) at 25 °C for 12 hours.

  • Workup: Carefully vent the hydrogen gas. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane 1:2) to yield pure chiral 5-ethyl-3-methylimidazolidine-2,4-dione.

Protocol C: Chiral Purity Analysis
  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Chromatography: Inject 10 µL onto a Chiralcel OD-H column (4.6 mm × 250 mm).

  • Conditions: Isocratic flow of Hexane/Isopropanol (90:10) at 1.0 mL/min.

  • Detection: Monitor via UV absorbance at 210 nm.

  • Validation: Compare retention times against a racemic standard (prepared using a non-chiral Pd/C catalyst) to calculate the exact enantiomeric excess (ee).

References

  • Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation Organic Letters, 2021. URL:[Link]

  • Synthesis of chiral hydantoin derivatives by homogeneous Pd-catalyzed asymmetric hydrogenation Tetrahedron: Asymmetry, 2016. URL:[Link]

  • Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas Chemical Science, 2023. URL:[Link]

Sources

Using 5-Ethyl-3-methylimidazolidine-2,4-dione as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Dossier: 5-Ethyl-3-methylimidazolidine-2,4-dione in Advanced Pharmaceutical Synthesis

Executive Overview

In the landscape of medicinal chemistry, the hydantoin (imidazolidine-2,4-dione) heterocycle is a privileged pharmacophore. Specifically, 5-ethyl-3-methylimidazolidine-2,4-dione (CAS: 5469-85-2; MW: 142.16 g/mol ) and its halogenated or arylated derivatives serve as highly modular building blocks. This technical guide details the application of this intermediate in the synthesis of selective enzyme inhibitors (MMP-9 and BACE1) and its role as a reference standard in metabolic profiling.

Pharmacophore Rationale & Mechanistic Causality

The selection of the 5-ethyl-3-methylhydantoin scaffold in drug design is driven by specific structural and thermodynamic advantages:

  • Conformational Rigidity: The planar imidazolidine-2,4-dione ring restricts the spatial orientation of the C5-ethyl group, directing it precisely into lipophilic enzyme pockets (e.g., the S1' pocket of matrix metalloproteinases)[1].

  • Hydrogen Bonding Modulation: Unsubstituted hydantoins are strong hydrogen bond donors. Deliberate N3-methylation eliminates one hydrogen bond donor, which strategically increases the lipophilicity (LogP) and enhances blood-brain barrier (BBB) penetration—a critical requirement for CNS-active agents[2].

  • Metabolic Tracking: While the N3-methyl group provides stability against rapid degradation, the scaffold can undergo specific cytochrome P450-mediated biotransformations. Understanding the 3 of related hydantoins (like mephenytoin) is vital for predictive toxicology and ADMET profiling[3].

Application Workflow 1: Synthesis of Selective MMP-9 Inhibitors

Context: Matrix metalloproteinase-9 (MMP-9) is heavily implicated in rheumatoid arthritis, multiple sclerosis, and inflammatory bowel diseases. 5-Ethyl-3-methylimidazolidine-2,4-dione serves as a core module to build amide derivatives that exhibit1[1].

Workflow for synthesizing MMP-9 inhibitors via 5-ethyl-3-methylimidazolidine-2,4-dione.

Protocol 1: Regioselective N-Methylation of 5-Ethylhydantoin
  • Step 1: Substrate Preparation. Dissolve 1.00 g of 5-ethylimidazolidine-2,4-dione in 15 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causal Rationale: DMF is a polar aprotic solvent that effectively solvates the intermediate anion without hydrogen-bonding to it, thereby minimizing steric hindrance and accelerating the subsequent SN​2 nucleophilic attack.

  • Step 2: Deprotonation. Add 1.2 equivalents of anhydrous potassium carbonate ( K2​CO3​ ) and stir at 0°C for 30 minutes.

    • Causal Rationale: The imide proton at N3 (flanked by two electron-withdrawing carbonyls) is significantly more acidic (pKa ~9) than the N1 proton. Mild bases like K2​CO3​ selectively deprotonate N3, ensuring regioselectivity and preventing unwanted N1,N3-dialkylation.

  • Step 3: Alkylation. Dropwise add 0.51 mL of methyl iodide (MeI). Allow the reaction to warm to room temperature and stir for 4 hours[1].

  • Step 4: Quenching & Extraction. Quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation & QC:

    • TLC: Monitor the disappearance of the starting material (Rf ~0.2) and the appearance of the product (Rf ~0.5) using EtOAc:Hexane (1:1).

    • LC-MS: Confirm the exact mass. The target peak must show m/z = 143[M+H]+ [1]. Do not proceed to downstream amide coupling until MS confirms >95% purity of the mono-methylated species.

Application Workflow 2: Assembly of Iminohydantoin BACE1 Inhibitors

Context: BACE1 is a prime therapeutic target for Alzheimer's disease. The iminohydantoin scaffold, derived from functionalized 5-ethyl-3-methylimidazolidine-2,4-dione derivatives, yields a 2 capable of lowering CNS-derived amyloid-beta ( )[2].

Synthesis pathway of iminohydantoin BACE1 inhibitors from hydantoin intermediates.

Protocol 2: Bucherer-Bergs Synthesis of 5-(3-Bromophenyl)-5-ethylhydantoin
  • Step 1: Multicomponent Condensation. In a heavy-walled pressure tube, combine 3-bromopropiophenone (1.0 eq), potassium cyanide (KCN, 1.5 eq), and ammonium carbonate ( (NH4​)2​CO3​ , 3.0 eq) in a 1:1 mixture of ethanol and water.

    • Causal Rationale: The Bucherer-Bergs reaction is thermodynamically driven. Utilizing a sealed pressure tube prevents the escape of volatile ammonia and carbon dioxide gases generated in situ, forcing the equilibrium toward complete hydantoin ring closure[2].

  • Step 2: Thermal Activation. Seal the tube and heat the mixture to 80°C behind a blast shield for 18 hours.

  • Step 3: Isolation. Cool the vessel to 0°C. Cautiously acidify the mixture with 1M HCl inside a well-ventilated fume hood to neutralize residual KCN. Filter the resulting white precipitate.

  • Step 4: Downstream Modification. The intermediate is subsequently N-methylated (using Protocol 1) to yield 5-(3-bromophenyl)-5-ethyl-3-methylimidazolidine-2,4-dione. This intermediate is then reacted with Lawesson's reagent to form a thiohydantoin, which is finally aminated to yield the centrally active iminohydantoin BACE1 inhibitor[2].

  • Self-Validation & QC:

    • NMR Verification: Verify the presence of the ethyl group (triplet at ~0.8 ppm, quartet at ~2.0 ppm) and the N-methyl singlet at ~2.9 ppm via 1H -NMR ( DMSO−d6​ ).

    • Safety Validation: Ensure all cyanide-containing aqueous waste is treated with excess sodium hypochlorite (bleach) for 24 hours prior to disposal to safely oxidize residual cyanide to cyanate.

Quantitative Data & Comparative Scaffold Analysis

The table below summarizes the physicochemical and pharmacological impacts of modifying the 5-ethyl-3-methylimidazolidine-2,4-dione scaffold across different therapeutic domains.

Compound / DerivativeTarget ApplicationKey Structural ModificationPharmacological EffectValidation Metric
5-Ethyl-3-methylimidazolidine-2,4-dione MMP-9 InhibitionN3-MethylationPrevents H-bond donation, increases membrane permeabilityMS (ESI) m/z: 143 [M+H]+
5-(3-Bromophenyl)-5-ethyl-3-methylimidazolidine-2,4-dione BACE1 InhibitionC5-Aryl addition, O-to-N substitutionOccupies S3 subsite, lowers CNS Amyloid-betaHigh-affinity CNS penetration, 1H -NMR
Mephenytoin Dihydrodiol Metabolic StandardEpoxide-diol biotransformationMarker for CYP450 metabolism & toxicity profilingGC-MS derivatization

References

  • Title: Patent Application Publication US 2013/0040930 A1 (Novel amide derivative showing a selective MMP-9 production suppressive action)
  • Title: Structure based design of iminohydantoin BACE1 inhibitors: Identification of an orally available, centrally active BACE1 inhibitor.
  • Title: Evidence for the epoxide-diol pathway in the biotransformation of mephenytoin.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Hydantoins

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of hydantoin compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing. Poor peak symmetry can compromise resolution, quantification accuracy, and overall method reliability.[1] This resource provides in-depth, experience-based answers and systematic protocols to restore ideal Gaussian peak shapes to your chromatograms.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with my hydantoin compound. What is the most common cause?

Answer: The most frequent cause of peak tailing for hydantoin compounds, particularly those with basic functional groups, is secondary interactions with the HPLC column's stationary phase.[2] In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction. However, analytes can also participate in undesirable secondary interactions, which act as an additional, stronger retention mechanism for a fraction of the analyte molecules, causing them to elute more slowly and create a "tail".[3]

The primary sources of these secondary interactions are:

  • Residual Silanol Groups: Silica-based columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface that were not fully derivatized during the manufacturing process.[4] These silanols are acidic and can become ionized (Si-O⁻) at mid-range pH values.[5] Basic or polar hydantoins can then interact strongly with these ionized silanols via ion-exchange, leading to significant tailing.[6][7]

  • Trace Metal Contamination: Trace metals like iron or aluminum can be present in the silica matrix of the column packing material.[1] These metal sites can act as Lewis acids and chelate with certain hydantoin structures, causing severe peak tailing.[8]

While other factors like column voids, sample overload, or extra-column volume can cause tailing for all peaks, tailing specific to your hydantoin analyte often points to these chemical interactions.[9]

Q2: How does the mobile phase pH influence the peak shape of hydantoin compounds?

Answer: Mobile phase pH is one of the most powerful tools for controlling peak shape, especially for ionizable compounds like many hydantoins.[10] Its effect is twofold, as it controls the ionization state of both the analyte and the residual silanols on the column.[2]

  • For Basic Hydantoins: The goal is to suppress the interaction between the positively charged analyte and the negatively charged silanols. The most effective strategy is to lower the mobile phase pH.[11]

    • At a low pH (e.g., pH < 3.0), the acidic silanol groups are fully protonated (Si-OH) and thus neutral.[3] This prevents the strong ion-exchange interaction with the protonated basic analyte (Analyte-NH₃⁺), dramatically improving peak symmetry.[3][11]

  • For Acidic Hydantoins: To achieve good peak shape, the goal is to keep the analyte in its neutral, un-ionized form. This is accomplished by setting the mobile phase pH at least 2 units below the analyte's pKa.[12] In this state, the analyte has better retention and avoids potential interactions with the stationary phase.

  • Operating Near the Analyte's pKa: It is critical to avoid buffering the mobile phase at a pH close to the analyte's pKa.[13] In this range, the analyte exists as a mixture of ionized and neutral forms, which can lead to split or severely tailed peaks.[14]

The relationship between pH, analyte ionization, and silanol activity is a cornerstone of troubleshooting peak tailing for ionizable compounds.

Q3: My hydantoin is basic and showing a tailing peak. What is the first and most effective step I should take?

Answer: The first and most effective action is to adjust the mobile phase to a low pH , typically between 2.5 and 3.0.[3] This directly addresses the root chemical cause: the ionic interaction between your protonated basic hydantoin and ionized surface silanols.[5]

By operating at a low pH, you protonate the silanol groups, neutralizing their negative charge and thus eliminating the secondary ion-exchange retention mechanism that causes tailing.[11][15]

Starting Recommendation: Modify your aqueous mobile phase component to include an acidic additive. A concentration of 0.1% formic acid or trifluoroacetic acid (TFA) is a standard and effective starting point.[12] Ensure your column is rated for use at low pH to prevent degradation of the stationary phase.[11]

Q4: Adjusting the pH helped, but there's still some tailing. What role do buffers and other mobile phase additives play?

Answer: If low pH alone is insufficient, optimizing the buffer system or using competitive additives can provide the remaining improvement.

  • Use a Buffer: An acidic additive like formic acid controls pH, but a true buffer (a weak acid and its conjugate base) resists pH shifts, leading to more robust and reproducible results.[15] For low-pH work, a phosphate or formate buffer at a concentration of 10-50 mM is effective.[2][16]

  • Increase Buffer Concentration (Ionic Strength): Increasing the concentration of your buffer (e.g., from 10 mM to 50 mM) increases the ionic strength of the mobile phase.[11] The higher concentration of buffer ions can help "shield" or mask the active silanol sites on the stationary phase, further reducing their interaction with your hydantoin analyte.[2] Be mindful that this will increase system backpressure.[2]

  • Use a Competing Base (Traditional Approach): Historically, a small amount of a basic additive like triethylamine (TEA) was added to the mobile phase (around 0.05% or ~5 mM).[12][16] The TEA acts as a "silanol suppressor" by preferentially interacting with the active silanol sites, preventing the analyte from doing so.[16] However, this approach can shorten column lifetime and is less common with modern, high-purity columns.[1][16]

Mobile Phase StrategyMechanism of ActionBest For
Low pH (e.g., 0.1% Formic Acid) Protonates and neutralizes surface silanols.Basic hydantoins.[3][11]
Increase Buffer Concentration Masks residual silanol sites via increased ionic strength.Persistent tailing after pH adjustment.[2][11]
Add Competing Base (e.g., TEA) Preferentially binds to active silanol sites.Older (Type A) silica columns.[1][16]
Q5: Could my HPLC column be the problem?

Answer: Absolutely. The column is a central factor in peak shape performance. If you have addressed the mobile phase chemistry, the next step is to evaluate the column itself.

  • Column Chemistry and Quality: Modern columns made from high-purity, Type B silica have significantly fewer metal impurities and more accessible silanols, which are then more effectively covered during the bonding and end-capping process.[1][5] "End-capping" is a secondary chemical process that derivatizes a majority of the remaining free silanols after the main stationary phase (like C18) is bonded.[4] If you are using an older, Type A silica column, switching to a modern, fully end-capped column can solve the problem instantly.[1][3]

  • Column Contamination: Over time, strongly retained impurities from samples can accumulate at the head of the column.[6] These contaminants can create new active sites that interact with your analyte, causing tailing. A thorough column cleaning procedure is recommended (see Protocol 2).

  • Column Degradation (Void Formation): Physical degradation of the column packing bed can create a "void" or empty space at the column inlet.[9] This disrupts the sample band as it enters the column, leading to broad and tailing peaks for all compounds in the chromatogram. If all peaks are tailing, this is a likely cause.[17] This often requires column replacement.

Q6: Can my sample preparation or injection technique cause peak tailing?

Answer: Yes, issues related to the sample itself are a common and sometimes overlooked cause of peak distortion.

  • Sample Solvent Strength: The ideal sample solvent is the mobile phase itself or a solvent that is weaker (more polar in reversed-phase) than the mobile phase.[2] If you dissolve your hydantoin sample in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for a run starting at 10% acetonitrile), it can cause the sample band to spread unevenly at the column inlet, leading to distorted peaks.[6]

  • Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase.[18] This leads to a situation where the excess molecules cannot find a place to interact and travel through the column faster, resulting in a distorted peak, often with a tailing appearance.[6][9] To test for this, simply dilute your sample (e.g., 10-fold) and reinject. If the peak shape improves, you were overloading the column.[9]

Q7: I've optimized the mobile phase and checked my column and sample. What are some less common causes of peak tailing?

Answer: If you have addressed the most common chemical and physical issues, it's time to investigate system-level or more subtle problems.

  • Extra-Column Volume (Dead Volume): This refers to any empty space in the flow path outside of the column itself, such as overly long or wide-bore tubing between the injector, column, and detector, or improper fittings.[2][17] This extra volume allows the separated analyte band to spread out and diffuse, causing peak broadening and tailing.[6] Ensure all tubing is as short and narrow-diameter as possible and that all fittings are correctly installed.

  • Chelation with Metal Surfaces: Beyond the column's silica, hydantoins with chelating functional groups can interact with the stainless-steel surfaces of the HPLC system itself (e.g., tubing, frits).[6] This can be diagnosed if tailing persists even with a new, high-quality column. Solutions include using a system with bio-inert or PEEK flow paths or passivating the system by flushing with a chelating agent like EDTA.[19][20]

Systematic Troubleshooting Workflow

A logical approach is critical to efficiently diagnosing the root cause of peak tailing. The following workflow guides you from the most common and easily solvable issues to more complex system-level problems.

G cluster_0 cluster_1 cluster_2 A Observe Peak Tailing for Hydantoin Analyte B Is Tailing Analyte-Specific or for All Peaks? A->B C Analyte-Specific (Chemical Interaction) B->C Analyte-Specific K All Peaks Tailing (Physical/System Issue) B->K All Peaks D Is Hydantoin Basic? C->D E Adjust Mobile Phase pH to < 3.0 D->E Yes F Problem Solved? E->F G Optimize Buffer System (Concentration, Type) F->G No J Success! F->J Yes H Evaluate Column: - Use End-Capped, Type B - Check for Contamination G->H I Consider Metal Chelation: - Use Inert Column/System - Passivate System H->I L Check for Column Void (Replace Column) K->L M Check Sample Prep: - Sample Solvent Weaker than MP - Dilute Sample (Check Overload) L->M N Minimize Extra-Column Volume (Check Tubing, Fittings) M->N

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Optimization

This protocol details the steps for systematically adjusting mobile phase pH to mitigate peak tailing for a basic hydantoin compound.

Objective: To protonate residual silanols on the stationary phase and improve peak symmetry.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Acidic modifier (e.g., Formic Acid, TFA) or Buffer salts (e.g., Potassium Phosphate Monobasic)

  • Calibrated pH meter

Procedure:

  • Establish a Baseline: Inject your hydantoin standard using your current method and record the chromatogram, noting the tailing factor.

  • Prepare Acidified Aqueous Phase: Prepare your aqueous mobile phase (e.g., HPLC-grade water). Add 0.1% (v/v) of formic acid. For 1 L of water, add 1 mL of formic acid. Mix thoroughly.

    • Rationale: 0.1% formic acid will typically bring the aqueous pH to ~2.7, which is sufficiently low to protonate most silanols.[11]

  • System Equilibration: Flush your HPLC system, including the pump, lines, and injector, with the new mobile phase. Equilibrate the column with at least 10-20 column volumes of the new mobile phase, or until a stable baseline is achieved.[21]

  • Test Injection: Re-inject your hydantoin standard.

  • Analyze Results: Compare the new chromatogram to the baseline. Look for a significant reduction in peak tailing and an increase in peak height.

  • Further Optimization (if needed): If tailing persists, consider preparing a buffered mobile phase.

    • Prepare a 20 mM potassium phosphate solution in water.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Filter the buffer through a 0.45 µm filter.

    • Use this as your aqueous phase and repeat steps 3-5.

    • Rationale: A buffer provides more stable pH control than a simple acid additive, improving method robustness.[2]

Protocol 2: HPLC Column Cleaning and Regeneration

This protocol provides a general procedure for cleaning a reversed-phase column that may be contaminated with strongly retained compounds causing peak tailing. Always consult your specific column's care and maintenance guide first.

Objective: To remove strongly adsorbed contaminants from the column packing material.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Buffer Wash: If your mobile phase contained buffers, wash the column with 10-20 column volumes of HPLC-grade water (mixed with the same percentage of organic solvent as your mobile phase, but without the buffer salts) to flush out any precipitated salts.[22]

  • Organic Wash (for non-polar contaminants): Sequentially wash the column with solvents of increasing elution strength. Use at least 10 column volumes for each step. A common sequence is:

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Strong Solvent Wash (for stubborn contaminants): If tailing persists, a stronger wash may be needed. A common mixture is 75% Acetonitrile / 25% Isopropanol.

  • Re-equilibration: After cleaning, flush the column with the intermediate solvent (e.g., isopropanol), then with your mobile phase conditions. Reconnect the column to the detector and equilibrate until the baseline is stable.[23]

  • Performance Check: Inject a standard to see if peak shape has been restored. If not, the column may be permanently damaged and require replacement.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • BenchChem. (2025). Resolving peak tailing in HPLC analysis of hydantoin compounds.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Mastelf. (2024, August 29). How to Get Rid of Peak Tailing in Chromatography.
  • LCGC International. (2026, March 10). Should an Additive be Added to your HPLC Eluent?
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure.
  • The Nest Group. (2021, August 20). Column Care and Maintenance.
  • Scribd. (2022, July 18). What Is HPLC Column Conditioning - How Long To Equilibrate.
  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Mastelf. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
  • Chromatography Forum. (2005, January 20). HPLC contamination.
  • LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • LCGC. (2020, November 13). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Phenomenex. (n.d.). The Role of End-Capping in RP.

Sources

Resolving racemization issues during 5-Ethyl-3-methylhydantoin production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Ethyl-3-methylhydantoin. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of its stereoselective synthesis. Our focus is to provide actionable insights and robust protocols to diagnose, resolve, and prevent issues related to racemization, ensuring the stereochemical integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem in the synthesis of 5-Ethyl-3-methylhydantoin?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers, known as a racemate.[1] This results in a total loss of optical activity.[2] In pharmaceutical development, this is a critical issue because often only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[3][4] For 5-Ethyl-3-methylhydantoin, the stereocenter at the C5 position is susceptible to racemization, which can compromise the yield of the desired enantiomer and necessitate costly purification steps.[3]

Q2: What is the primary chemical feature of the hydantoin ring that makes it prone to racemization at the C5 position?

A2: The proton attached to the C5 carbon is acidic. This is because the adjacent carbonyl groups (at C4 and C2) are strongly electron-withdrawing, which stabilizes the resulting conjugate base (a carbanion).[2][5] Under basic conditions, this C5 proton can be abstracted to form a planar, achiral enolate intermediate.[1] Subsequent, non-stereospecific reprotonation of this planar intermediate can occur from either face with roughly equal probability, leading to the formation of both (R) and (S) enantiomers and thus, racemization.[1][2]

Q3: Can racemization occur under conditions other than basic ones?

A3: While base-catalyzed racemization is the most common pathway for hydantoins, racemization can also be influenced by other factors. Elevated temperatures can provide the necessary energy to overcome the activation barrier for the formation of the achiral intermediate, leading to racemization even under neutral or mildly acidic conditions.[6][7] Certain reagents and solvents can also facilitate the process.[5][8] For example, unimolecular substitution reactions (Sₙ1) that proceed through a planar carbocation intermediate can also lead to racemization.[1][6]

The Core Mechanism: Base-Catalyzed Racemization of 5-Substituted Hydantoins

The stereochemical lability of 5-substituted hydantoins is primarily governed by the ease of deprotonation at the chiral center (C5). The mechanism, favored by kinetic and mechanistic studies, is an Sₑ1 process involving an achiral enolate intermediate.[5]

  • Deprotonation: A base abstracts the acidic proton from the C5 carbon. The rate of this step is influenced by the strength of the base, the solvent, and the temperature.

  • Formation of a Planar Intermediate: This abstraction results in the formation of a resonance-stabilized enolate anion. This intermediate is planar and therefore achiral, meaning all stereochemical information from the starting material is lost at this stage.

  • Reprotonation: The enolate is then reprotonated by a proton source (such as the conjugate acid of the base or the solvent). Since the intermediate is planar, the proton can be added to either the re or si face with equal probability.

  • Result: This non-stereospecific reprotonation yields a racemic mixture of the (R) and (S) enantiomers.

racemization_mechanism Mechanism of Base-Catalyzed Racemization cluster_start cluster_intermediate cluster_end R_Hydantoin (R)-5-Ethyl-3-methylhydantoin (Chiral) Enolate Planar Enolate Intermediate (Achiral) R_Hydantoin->Enolate + Base (B:) - Proton (HB) S_Hydantoin (S)-5-Ethyl-3-methylhydantoin (Chiral) Enolate->S_Hydantoin + Proton (HB) (Attack from one face) R_Hydantoin_End (R)-5-Ethyl-3-methylhydantoin (Chiral) Enolate->R_Hydantoin_End + Proton (HB) (Attack from other face)

Caption: Base-catalyzed racemization of a 5-substituted hydantoin.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Q4: I've completed my synthesis, but chiral HPLC analysis shows a low enantiomeric excess (ee) or a completely racemic product. What are the most likely causes and how can I fix this?

A4: Observing low ee is a common challenge. The root cause is almost always the unintended formation of the achiral enolate intermediate at some stage. A systematic approach is needed to identify and eliminate the source of the racemization.

troubleshooting_workflow start Problem: Low Enantiomeric Excess (ee) check_reaction Investigate Reaction Conditions start->check_reaction check_workup Investigate Workup & Purification start->check_workup check_reagents Investigate Reagents start->check_reagents cause_base Cause: Base too strong or stoichiometry too high? check_reaction->cause_base cause_temp Cause: Reaction temperature too high? check_reaction->cause_temp cause_solvent Cause: Inappropriate solvent? check_reaction->cause_solvent cause_ph Cause: Harsh pH during aqueous workup? check_workup->cause_ph cause_purify Cause: Racemization on silica gel or during distillation? check_workup->cause_purify cause_cyclization Cause: Cyclizing agent promotes racemization? check_reagents->cause_cyclization sol_base Solution: Use a weaker, non-nucleophilic base (e.g., pyridine). Perform a base screen. Carefully control stoichiometry. cause_base->sol_base sol_temp Solution: Run reaction at a lower temperature (e.g., 0°C or -78°C). Monitor for completion to avoid prolonged heating. cause_temp->sol_temp sol_solvent Solution: Use aprotic solvents (e.g., THF, DCM) instead of protic ones (e.g., alcohols) to limit proton exchange. cause_solvent->sol_solvent sol_ph Solution: Use buffered solutions (e.g., sat. NH₄Cl) for quenching. Avoid strong acids/bases. Keep pH near neutral. cause_ph->sol_ph sol_purify Solution: Neutralize silica gel with Et₃N. Use low temperatures for purification. Consider chiral chromatography as an alternative. cause_purify->sol_purify sol_cyclization Solution: Avoid CDI. Use triphosgene with a non-nucleophilic base, which is known to preserve stereointegrity. cause_cyclization->sol_cyclization

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Breakdown of Causes and Solutions:
  • Choice of Reagents: The selection of the cyclizing agent is critical when forming the hydantoin ring from an amino acid derivative. Using 1,1'-carbonyldiimidazole (CDI) has been reported to cause complete racemization.[9] In contrast, using triphosgene in the presence of a non-nucleophilic base like pyridine can yield hydantoins with excellent optical purity (>96% ee).[9] The proposed mechanism for CDI-induced racemization involves the formation of an imidazole carbamate intermediate that facilitates proton abstraction.[9]

  • Reaction Conditions:

    • Base: Strong bases (e.g., alkoxides, hydroxides) will readily deprotonate the C5 position. If a base is required, use the mildest base possible and control the stoichiometry carefully. Non-nucleophilic organic bases like pyridine or triethylamine are often preferred.[3]

    • Temperature: Higher temperatures increase reaction rates, including the rate of racemization.[7] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Solvent: Aprotic solvents like THF, ether, or DCM are generally preferred over protic solvents (like ethanol or water) which can facilitate proton exchange.[3] Some studies have noted that DMSO can have a marked rate-increasing effect on racemization.[5]

  • Workup and Purification: The product's stereochemical integrity can be lost after the reaction is complete.

    • Quenching and Extraction: Avoid quenching with strong acids or bases. Use a saturated aqueous solution of ammonium chloride (NH₄Cl) or a phosphate buffer to maintain a near-neutral pH.[3]

    • Chromatography: Standard silica gel is slightly acidic and can promote racemization on the column. Consider deactivating the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, use a different purification method or perform chromatography at low temperatures.

Experimental Protocols

Protocol 1: Screening Reaction Conditions to Minimize Racemization

This protocol outlines a systematic approach to optimizing reaction conditions when low ee is observed. It is based on the cyclization of an enantiopure α-amino amide precursor.

  • Setup: In parallel, set up four small-scale reactions (e.g., 0.1 mmol) in oven-dried vials under an inert atmosphere (e.g., Argon).

  • Precursor: Add your enantiopure α-amino amide precursor to each vial.

  • Solvent: Dissolve the precursor in 1 mL of anhydrous aprotic solvent (e.g., THF).

  • Variable Screening (Example: Base and Temperature):

    • Vial 1 (Control): Add 1.2 equivalents of pyridine. Cool to 0°C.

    • Vial 2 (Temp. Variable): Add 1.2 equivalents of pyridine. Keep at room temperature (20-25°C).

    • Vial 3 (Base Variable): Add 1.2 equivalents of triethylamine. Cool to 0°C.

    • Vial 4 (Milder Base): Add 1.2 equivalents of 2,6-lutidine. Cool to 0°C.

  • Reagent Addition: Slowly add a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent to each vial at the specified temperature.

  • Monitoring: Stir the reactions and monitor for completion by TLC or LC-MS (typically 1-4 hours).

  • Workup: Once complete, quench each reaction by adding 1 mL of saturated aq. NH₄Cl solution. Extract with ethyl acetate (3 x 2 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Prepare a sample from each vial for chiral HPLC analysis to determine the enantiomeric excess.

  • Evaluation: Compare the ee values to identify the optimal conditions. The condition that provides the highest ee with a reasonable yield should be selected for scale-up.

Protocol 2: General Method for Chiral HPLC Analysis

This protocol provides a starting point for determining the enantiomeric excess of 5-Ethyl-3-methylhydantoin. Method optimization is almost always required.[10]

  • Column Selection: Choose a polysaccharide-based chiral stationary phase (CSP). Columns like Chiralpak® AD-H or Chiralcel® OD-H are often effective for hydantoin derivatives.[11][12]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and 2-propanol (isopropanol). A typical starting ratio is 90:10 (v/v).[11] Ensure the solvents are HPLC grade and are filtered and degassed.

  • Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.

  • Instrument Setup:

    • Flow Rate: Set to 1.0 mL/min.

    • Column Temperature: Maintain at 25°C.

    • Detection: Use a UV detector set to an appropriate wavelength where the analyte absorbs (e.g., 254 nm).[12]

  • Analysis:

    • Inject a sample of the racemic standard first to confirm that two peaks are resolved and to determine their retention times.

    • Inject the synthesized sample.

  • Data Processing: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.[3]

Data Summary

The following table summarizes key experimental factors and their general impact on the stereochemical integrity of 5-substituted hydantoins.

FactorCondition Promoting RacemizationCondition Preserving StereochemistryRationale
Base Strong, nucleophilic bases (e.g., NaOMe, NaOH)Weak, non-nucleophilic bases (e.g., Pyridine)Strong bases readily abstract the C5 proton, initiating racemization.[3]
Temperature High (e.g., > 50°C, reflux)Low (e.g., -78°C to 0°C)Reduces the thermal energy available to overcome the activation barrier for enolate formation.[7]
Solvent Protic (e.g., EtOH, H₂O), high polarity (e.g., DMSO)Aprotic (e.g., THF, DCM, Toluene)Aprotic solvents do not readily participate in proton exchange that can facilitate racemization.[3][5]
pH (Workup) Highly acidic or highly basic (pH < 4 or pH > 10)Near-neutral (pH ~7)Extreme pH can catalyze proton abstraction or related racemization pathways.[3]
Reagents 1,1'-Carbonyldiimidazole (CDI)TriphosgeneThe reaction intermediate formed with CDI is believed to be more susceptible to racemization.[9]

References

  • Grokipedia.
  • BYJU'S. (2022, July 21). Chirality, Racemisation and Optical activity of Haloalkanes.
  • Organic Chemistry Portal. Hydantoin synthesis.
  • Cardiff University. (2005). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. ORCA.
  • Taylor & Francis.
  • Royal Society of Chemistry. (2023, June 13). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science.
  • Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. Journal of Organic Chemistry, 71(4), 1750–1753.
  • BenchChem. (2025). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
  • Johannes Kepler Universität Linz. (2024, July 22). Chiral Quaternary Ammonium Salt‐Catalyzed Enantioselective Addition Reactions of Hydantoins. JKU ePUB.
  • RMIT University. (2015, January).
  • Thieme. (2021, April 12). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account.
  • Reist, M., Carrupt, P. A., Testa, B., & Hansen, J. J. (1996). Kinetics and Mechanisms of Racemization: 5‐Substituted Hydantoins (= Imidazolidine‐2,4‐diones) as Models of Chiral Drugs. Helvetica Chimica Acta, 79(3), 767-778.
  • Vukelic, M., Sremec, H., Persuri, E., & Rajic, Z. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 29(19), 4467.
  • Wikipedia.
  • St. Paul's Cathedral Mission College.
  • Jurin, M., Kontrec, D., Dražic, T., & Vinković, V. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 3998.
  • Missouri University of Science and Technology. (2023, February 21). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy. Scholars' Mine.
  • BenchChem. (2025).
  • Kartozia, I., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457-465.
  • Asymmetric reactions_synthesis.
  • ResearchGate. Racemisation in asymmetric synthesis.
  • Radboud University. (2015, September 15). Deracemizing Racemic Compounds. Radboud Repository.
  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • Supplementary information Synthesis of the racemic substrates 3, 4 and 5 The ethyl ester substrate 3 was synthesized
  • Determin
  • PrepChem.com. Synthesis of a. 3-(β-Chloroethyl)-5-ethyl-5-methyl-hydantoin.
  • Hug, G. X., et al. (2020). Prediction on separation factor of chiral arylhydantoin compounds and recognition mechanism between chiral stationary phase and the enantiomers. Journal of Molecular Graphics and Modelling, 94, 107479.
  • Borzuya University. (2017, May 23).
  • MDPI. (2024, September 24). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins.
  • ResearchGate. Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement.
  • Virginia Tech. (2000). CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • OUCI.

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Technical Support Center: Optimizing Thermal Stability of 5-Ethyl-3-methylimidazolidine-2,4-dione Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. 5-Ethyl-3-methylimidazolidine-2,4-dione is a substituted hydantoin derivative. Like many molecules containing a hydantoin ring, it is highly susceptible to hydrolytic degradation and thermal stress. This portal is designed for scientists and drug development professionals to troubleshoot stability failures, understand the mechanistic causality of degradation, and implement self-validating analytical workflows.

Part 1: Mechanistic Overview & Troubleshooting FAQs

The primary degradation pathway of 5-Ethyl-3-methylimidazolidine-2,4-dione is the nucleophilic attack on the imide carbonyls (specifically C4), leading to the hydrolytic ring-opening of the hydantoin structure. This reaction forms a hydantoic acid derivative, which can subsequently degrade into amino acids and volatile amines or ammonia[1]. This process is highly dependent on both temperature and the micro-environmental pH[2].

Frequently Asked Questions

Q1: During accelerated stability testing (40°C/75% RH), my solid-state formulation shows a rapid drop in intact API. Why is this happening? Causality: This is a classic moisture-excipient interaction. If your formulation contains basic excipients (like magnesium stearate), they create a micro-alkaline environment. In the presence of residual moisture from the 75% RH environment, this local high pH catalyzes the nucleophilic attack on the hydantoin ring, leading to premature ring-opening[2]. Solution: Switch to a neutral or slightly acidic lubricant (e.g., sodium stearyl fumarate) and tightly control the water activity ( aw​<0.2 ) of the final dosage form via desiccant packaging or lyophilization.

Q2: We are scaling up a liquid formulation and observe a non-linear, accelerating rate of degradation at 60°C. What causes this auto-acceleration? Causality: Hydantoin hydrolysis is a first-order series reaction. The parent compound hydrolyzes to hydantoic acid, which subsequently degrades into amino acids and ammonia[1]. Ammonia acts as a secondary nucleophile and actively raises the solution's pH. This creates an auto-catalytic feedback loop: the degradation products accelerate the degradation of the remaining intact API[3]. Solution: Implement a strong, non-nucleophilic buffer system (such as a 50 mM Citrate buffer at pH 5.0) to neutralize generated ammonia and break the auto-catalytic cycle. Avoid phosphate buffers, which can act as nucleophilic catalysts at elevated temperatures.

Part 2: Self-Validating Experimental Protocol

To optimize the formulation, you must accurately measure degradation kinetics without introducing handling artifacts. The following protocol guarantees that your analytical data is a true reflection of the formulation's stability.

Workflow: Self-Validating Kinetic Profiling of Thermal Degradation

Step 1: Matrix Preparation & Control Baseline

  • Procedure: Prepare 1.0 mg/mL API in 50 mM Citrate buffer (pH 5.0) and 50 mM Phosphate buffer (pH 8.0). Prepare identical placebo buffers without the API.

  • Causality: Phosphate can act as a nucleophilic catalyst. Comparing it to citrate isolates specific buffer-catalysis effects from general pH effects.

  • Self-Validation Checkpoint: Run the placebos through the entire thermal cycle. Any peaks appearing in the placebo chromatogram are immediately flagged as matrix artifacts, preventing false degradation reporting.

Step 2: Isothermal Stressing

  • Procedure: Aliquot 2 mL of the solutions into Type I glass ampoules. Flame-seal the ampoules and submerge them in oil baths calibrated to 40°C, 50°C, and 60°C.

  • Causality: Flame-sealing prevents solvent evaporation over prolonged heating. Evaporation would artificially concentrate the API, skewing the first-order kinetic calculations.

Step 3: Quench-and-Neutralize Sampling

  • Procedure: At days 0, 3, 7, and 14, remove the ampoules and immediately submerge them in an ice-water bath for 2 minutes. Open and dilute 1:1 with a quenching solution (Acetonitrile:Water 50:50 containing 0.1% Trifluoroacetic acid).

  • Causality: Hydantoin hydrolysis is highly sensitive to temperature and pH[2]. If a pH 8.0 sample sits in a room-temperature autosampler for 12 hours waiting for injection, it will continue to degrade, invalidating your time-point data.

  • Self-Validation Checkpoint: The TFA immediately drops the pH to ~2.5 (where hydantoin hydrolysis is kinetically frozen), and the cold temperature arrests thermal energy. Injecting a known standard spiked into the quench solution confirms that zero degradation occurs during the HPLC run itself.

Step 4: Orthogonal Mass Balance Analysis

  • Procedure: Analyze via LC-UV (210 nm) and LC-MS/MS. Track the disappearance of the parent mass and the appearance of the +18 Da mass (hydantoic acid) and subsequent amino acid fragments[3].

  • Self-Validation Checkpoint: Calculate Mass Balance = (Moles of API remaining + Moles of quantified degradants) / Initial Moles. A mass balance of 100% ± 2% validates that all degradation pathways have been accounted for and no volatile degradants (like unmeasured ammonia) are skewing the profile.

Part 3: Quantitative Data Presentation

The table below summarizes the thermal degradation kinetics of 5-Ethyl-3-methylimidazolidine-2,4-dione under various formulation conditions, demonstrating the protective effect of slightly acidic, non-nucleophilic environments.

Temperature (°C)Buffer SystempHHalf-Life ( t1/2​ )Primary Degradant IdentifiedMass Balance (%)
25°C Citrate5.0> 730 DaysNone Detected99.8 ± 0.2
40°C Citrate5.0310 DaysHydantoic Acid Derivative99.5 ± 0.4
60°C Citrate5.045 DaysHydantoic Acid Derivative98.9 ± 0.6
60°C Phosphate8.04 DaysHydantoic Acid + Amino Acid94.2 ± 1.5*
60°C HCl/KCl2.012 DaysHydantoic Acid Derivative97.1 ± 0.8

*Note: The reduced mass balance recovery at pH 8.0 indicates the formation of volatile secondary degradants (e.g., ammonia) that escape the liquid matrix during sampling.

Part 4: Mechanistic Visualization

The following diagram illustrates the chemical degradation pathway of the hydantoin ring and the targeted formulation interventions required to stabilize the API.

G A 5-Ethyl-3-methylimidazolidine-2,4-dione (Intact API) B Thermal & Hydrolytic Stress (High Temp, Extreme pH) A->B C Nucleophilic Attack on C4 Carbonyl B->C D Ring-Opening (Hydantoic Acid Derivative) C->D Hydrolysis E Further Degradation (Amino Acids + Amines) D->E Extended Heat F Formulation Interventions G pH Optimization (Target pH 4.5 - 6.0) F->G H Moisture Control (Non-aqueous/Lyophilization) F->H G->C Inhibits H->C Inhibits

Degradation pathway of 5-Ethyl-3-methylimidazolidine-2,4-dione and formulation interventions.

References

  • Title: Enhancing the solubility and stability of Hydantocidin formulations Source: Benchchem URL
  • Source: PMC (nih.gov)
  • Title: Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds Source: ResearchGate URL

Sources

Technical Support Center: Strategies for Scaling Up 5-Ethyl-3-methylimidazolidine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Ethyl-3-methylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important hydantoin derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to 5-Ethyl-3-methylimidazolidine-2,4-dione Synthesis

5-Ethyl-3-methylimidazolidine-2,4-dione belongs to the hydantoin class of heterocyclic compounds, which are of significant interest in medicinal and agrochemical applications due to their diverse biological activities.[1][2] The synthesis of such hydantoins is often achieved through multicomponent reactions, with the Bucherer-Bergs reaction being a prominent and versatile method.[1][2][3][4] This reaction typically involves the condensation of a ketone or aldehyde with a cyanide salt and ammonium carbonate.

While the Bucherer-Bergs synthesis is effective for producing a wide variety of 5-substituted and 5,5-disubstituted hydantoins, scaling up the process from laboratory to pilot or production scale can present several challenges.[1] This guide will provide practical, experience-based solutions to common issues, ensuring a robust and efficient scale-up process.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the synthesis of 5-Ethyl-3-methylimidazolidine-2,4-dione.

Q1: What are the primary synthesis routes for 5-Ethyl-3-methylimidazolidine-2,4-dione?

The most common and direct route is a variation of the Bucherer-Bergs reaction .[1][2][3] This involves the reaction of 2-butanone (methylethyl ketone) with potassium cyanide and ammonium carbonate. Subsequent N-methylation at the 3-position yields the final product. Other methods like the Ugi four-component condensation can also be employed for synthesizing substituted hydantoins, offering a high degree of molecular diversity.[5][6][7]

Q2: What is the general mechanism of the Bucherer-Bergs reaction for this synthesis?

The reaction proceeds through several key steps:

  • Cyanohydrin Formation: 2-butanone reacts with the cyanide ion to form a cyanohydrin intermediate.

  • Aminonitrile Formation: The cyanohydrin then reacts with ammonia (from ammonium carbonate) to form an aminonitrile.

  • Carbamic Acid Formation: The aminonitrile undergoes a nucleophilic addition to carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.

  • Cyclization: Intramolecular cyclization of the cyano-carbamic acid leads to a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement: This intermediate rearranges to the more stable 5-ethyl-5-methylhydantoin.

  • N-Methylation: A subsequent step with a methylating agent (e.g., dimethyl sulfate) under basic conditions introduces the methyl group at the N-3 position.

Bucherer_Bergs_Mechanism 2-Butanone 2-Butanone Cyanohydrin Cyanohydrin 2-Butanone->Cyanohydrin + KCN, (NH₄)₂CO₃ Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH₃ Hydantoin Hydantoin Aminonitrile->Hydantoin + CO₂, Cyclization, Rearrangement N-methylated Hydantoin N-methylated Hydantoin Hydantoin->N-methylated Hydantoin + Methylating Agent Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Hydantoin Hydantoin Desired Product 5-Ethyl-3-methyl- imidazolidine-2,4-dione Hydantoin->Desired Product Controlled N-methylation Over-methylation 1,3-Dimethylated Byproduct Hydantoin->Over-methylation Excess Methylating Agent Hydrolysis Ureido Acid Desired Product->Hydrolysis Harsh pH Conditions

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Validation & Comparative

Comparative Guide: 1H NMR Spectral Interpretation of 5-Ethyl-3-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-3-methylimidazolidine-2,4-dione (also known as 5-ethyl-3-methylhydantoin) is a structurally significant heterocyclic compound, serving as a core scaffold in various anticonvulsant and pharmacological agents. Accurate structural elucidation of this molecule relies heavily on Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.

This guide provides an in-depth, objective comparison of the 1H NMR spectral interpretation of 5-Ethyl-3-methylimidazolidine-2,4-dione across two distinct analytical platforms: High-Field NMR (600 MHz) and Benchtop NMR (80 MHz) . By analyzing the causality behind spin-spin coupling, solvent effects, and magnetic field strength, this guide equips researchers with the authoritative insights needed to optimize their analytical workflows.

Molecular Architecture & Causality of the 1H NMR Profile

To accurately interpret the spectrum, one must first understand the causality driven by the molecule's spatial and electronic architecture. The hydantoin ring creates distinct chemical environments for each proton:

  • N3-Methyl Group (Singlet, ~2.8 ppm): The methyl group attached to the N3 position is flanked by two carbonyl groups (C2 and C4). This creates an isolated spin system. Lacking adjacent protons, it does not undergo scalar coupling, resulting in a sharp, distinct singlet.

  • N1-H (Broad Singlet, ~8.2 ppm): This is an exchangeable amide/imide proton. Its visibility and chemical shift are highly dependent on the solvent's hydrogen-bonding capabilities and the presence of trace water.

  • C5 Chiral Center & Diastereotopic Protons: The C5 carbon is bonded to an ethyl group, a hydrogen atom, N1, and the C4 carbonyl. This asymmetry makes C5 a stereocenter. Consequently, the two protons of the adjacent ethyl methylene (-CH2-) group are diastereotopic . They are chemically and magnetically non-equivalent. Instead of a simple quartet, they couple with each other (geminal coupling, 2J≈14 Hz) and with the adjacent C5-H and terminal -CH3 protons (vicinal coupling, 3J≈7 Hz), yielding a highly complex multiplet.

SpinSystem C5 C5-H ~4.0 ppm CH2a Ethyl CH2(a) ~1.8 ppm C5->CH2a 3J CH2b Ethyl CH2(b) ~1.7 ppm C5->CH2b 3J CH2a->CH2b 2J (Geminal) CH3 Ethyl CH3 ~0.9 ppm CH2a->CH3 3J CH2b->CH3 3J N3 N3-CH3 ~2.8 ppm N1 N1-H ~8.2 ppm

Caption: Spin-spin coupling logic showing the diastereotopic ethyl protons and the isolated N-methyl group.

Platform Comparison: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR

The choice of instrumentation fundamentally alters the visual profile of the spectrum due to differences in Larmor frequency and chemical shift dispersion.

Resolution and Chemical Shift Dispersion

NMR spectra are plotted on a parts-per-million (ppm) scale, making the chemical shift independent of the magnetic field. However, scalar coupling constants ( J -couplings) are fixed in Hertz (Hz). On a 600 MHz system, a 15 Hz multiplet occupies merely 0.025 ppm, resulting in crisp, baseline-resolved signals. Conversely, on an 80 MHz benchtop system, that same 15 Hz multiplet occupies nearly 0.19 ppm 1[1].

  • 600 MHz Performance: The diastereotopic -CH2- protons of the ethyl group are fully resolved into distinct, complex multiplets. The C5-H signal is clearly distinguishable from any residual solvent peaks.

  • 80 MHz Performance: The diastereotopic -CH2- signals experience significant second-order effects and overlap, collapsing into a broad, continuous multiplet. However, despite this loss of fine structure, the critical diagnostic peaks (N3-CH3 singlet, terminal ethyl -CH3 triplet) remain perfectly resolved.

Sensitivity and Throughput

High-field superconducting magnets inherently offer greater sensitivity, allowing for the analysis of sub-milligram quantities. Benchtop systems compensate for lower intrinsic sensitivity by utilizing higher sample concentrations (e.g., 10-20 mg). Recent chemometric studies demonstrate that despite the immense resolution difference, benchtop NMR provides quantitative accuracy and validation errors comparable to high-field systems for routine structural analysis 2[2]. Increasing the benchtop magnet strength from 60 MHz to 80 MHz or 100 MHz provides a modest improvement in peak separation but a substantial boost in sensitivity, allowing for faster acquisition times 3[3].

Solvent Selection Strategy

The choice of deuterated solvent is a critical experimental parameter, particularly for observing the N1-H proton.

  • Chloroform-d (CDCl3): While an excellent general-purpose solvent, CDCl3 often contains trace amounts of DCl and water, which catalyze the rapid exchange of the N1-H proton, causing its signal to broaden into the baseline or disappear entirely.

  • Dimethyl Sulfoxide-d6 (DMSO-d6): DMSO is a strong hydrogen-bond acceptor. It solvates the hydantoin ring and forms a strong hydrogen bond with the N1-H proton. This drastically slows the proton exchange rate, yielding a sharp, quantifiable signal near 8.2 ppm. Researchers must account for the residual DMSO pentet at 2.50 ppm and the water peak at 3.33 ppm, ensuring they do not obscure the N3-CH3 or C5-H signals 4[4].

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system where internal integration ratios confirm spectral integrity.

Step 1: Sample Preparation

  • Weigh exactly 15 mg of high-purity 5-Ethyl-3-methylimidazolidine-2,4-dione.

  • Dissolve in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer to a standard 5 mm NMR tube, ensuring a minimum solvent height of 4 cm to prevent magnetic susceptibility artifacts at the sample boundaries.

Step 2: Instrument Setup & Tuning

  • Insert the sample and allow 2 minutes for thermal equilibration (crucial for benchtop permanent magnets).

  • Perform automated locking and shimming on the deuterium signal of DMSO-d6.

  • Validate shimming by checking the full-width at half-maximum (FWHM) of the TMS peak (Target: < 1.0 Hz).

Step 3: Acquisition & Processing

  • Execute a standard 1D 1H pulse sequence (zg30 or equivalent) with a relaxation delay (D1) of 2 seconds and 16 scans (High-Field) or 64 scans (Benchtop).

  • Apply a Fourier Transform (FT) followed by manual zero-order and first-order phase correction.

  • Apply a multipoint baseline correction to ensure accurate integration.

Step 4: Internal Validation (The Self-Validating Step)

  • Set the chemical shift of the TMS peak to exactly 0.00 ppm.

  • Integrate the sharp N3-CH3 singlet (~2.8 ppm) and calibrate its value to exactly 3.00 .

  • Verify the system: The terminal ethyl -CH3 must integrate to ~3.00, the C5-H to ~1.00, and the complex -CH2- multiplet to ~2.00. Any deviation >5% indicates incomplete relaxation (increase D1) or overlapping impurities.

Workflow A 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 2. Instrument Setup (Lock, Shim, Tune) A->B C 3. 1H NMR Acquisition (Standard 1D Pulse) B->C D 4. Spectral Processing (FT, Phase, Baseline) C->D E 5. Internal Validation (Integration Calibration) D->E

Caption: Experimental workflow for the 1H NMR analysis of 5-Ethyl-3-methylimidazolidine-2,4-dione.

Quantitative Data Comparison

Table 1: Expected 1H NMR Spectral Assignments (DMSO-d6)

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationCausality / Coupling Logic
N1-H ~8.2Broad Singlet (br s)1HExchangeable proton; exchange slowed by hydrogen bonding with DMSO.
C5-H ~4.0Multiplet (m)1HDeshielded by adjacent N and C=O; coupled to diastereotopic CH2 protons ( 3J ).
N3-CH3 ~2.8Singlet (s)3HIsolated spin system; no adjacent protons to induce scalar coupling.
Ethyl -CH2- ~1.6 - 1.9Complex Multiplet (m)2HDiastereotopic protons due to C5 chiral center; geminal ( 2J ) and vicinal ( 3J ) coupling.
Ethyl -CH3 ~0.9Triplet (t)3HCoupled to the adjacent CH2 group ( 3J ).

Table 2: Performance Comparison: 600 MHz High-Field vs. 80 MHz Benchtop NMR

Parameter600 MHz High-Field NMR80 MHz Benchtop NMR
Resolution (Dispersion) Excellent; diastereotopic CH2 fully resolved into distinct multiplets.Moderate; CH2 signals overlap significantly due to fixed Hz widths taking up more ppm space.
Sensitivity (S/N) Extremely High; requires <1 mg sample for rapid 1D acquisition.Lower; requires 10-20 mg for optimal S/N, but highly effective for quantitative analysis.
Accessibility & Cost High capital/maintenance cost; requires dedicated core facility and cryogens.Low cost; cryogen-free; fume-hood deployable for immediate point-of-need testing.
Best Use Case Complex structural elucidation, trace impurity identification, 2D NMR.Routine QA/QC, reaction monitoring, identity verification, and chemometric analysis.

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • Anasazi Instruments. (2021). Benchtop NMR | How to Choose | Ask 4 Questions. Available at:[Link]

  • Gracia-Vitoria, J., et al. (2022). Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin. ResearchGate. Available at:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry (via KGROUP/du.edu). Available at:[Link]

Sources

FTIR Characteristic Absorption Bands of N3-Methylated Hydantoins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydantoins (imidazolidine-2,4-diones) represent a privileged heterocyclic scaffold in medicinal chemistry, most notably recognized for their anticonvulsant properties (e.g., phenytoin, mephenytoin, and ethotoin). The pharmacological profile of these drugs is heavily dictated by their substitution patterns. Specifically, N3-methylation—as seen in the transition from phenytoin to mephenytoin—significantly alters the molecule's lipophilicity, hydrogen-bonding capacity, and metabolic fate.

Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly sensitive analytical technique for distinguishing between unsubstituted and N3-methylated hydantoins. This guide provides an in-depth comparative analysis of their vibrational spectra, detailing the mechanistic causality behind spectral shifts and offering a self-validating experimental protocol for accurate structural characterization.

Mechanistic Causality of Spectral Shifts

To accurately interpret the FTIR spectra of hydantoin derivatives, one must understand the fundamental molecular physics driving the vibrational modes. The substitution of a methyl group at the N3 position induces profound changes in the solid-state environment of the molecule[1].

  • Disruption of the Hydrogen-Bonding Network: In the solid state, unsubstituted hydantoins form a robust intermolecular hydrogen-bonding network. The N3-H proton is highly acidic and acts as a strong hydrogen-bond donor to the C2=O or C4=O of adjacent molecules. This interaction pulls electron density away from the carbonyl double bond, slightly lengthening it and lowering its vibrational frequency (redshift). When the N3 position is methylated, this specific hydrogen-bond donor is eliminated. The affected C=O bonds regain their double-bond character, which fundamentally alters the splitting pattern of the asymmetric and symmetric stretches of the imide ring[2].

  • Inductive Effects (+I): The electron-donating inductive effect of the methyl group alters the electron density distribution across the N3-C2 and N3-C4 bonds. This increases the electron density on N3, which participates in resonance with the adjacent carbonyls, leading to distinct shifts in the C–N stretching region.

  • Kinematic Coupling: The introduction of the N-CH₃ group creates new vibrational modes. The C–N stretching vibrations (typically found around 1071–982 cm⁻¹ in parent hydantoins) couple with the N-CH₃ bending motions, producing new characteristic bands around 1284 cm⁻¹[2].

Comparative Spectral Analysis

The table below summarizes the quantitative spectral differences between a parent hydantoin (Phenytoin) and its N3-methylated analog (Mephenytoin), derived from density functional theory (DFT) calculations and empirical FTIR data[1].

Table 1: Quantitative Comparison of FTIR Absorption Bands

Vibrational ModeUnsubstituted Hydantoin (e.g., Phenytoin)N3-Methylated Hydantoin (e.g., Mephenytoin)Mechanistic Rationale
N–H Stretch 3476 cm⁻¹ (Distinct N1-H and N3-H environments)3500 – 3200 cm⁻¹ (Single N1-H environment)Alkylation at N3 eliminates the N3-H stretching mode, simplifying the high-frequency region.
Aliphatic C–H Stretch Absent (Only aromatic C-H at ~3068 cm⁻¹)3024, 2968, 2947 cm⁻¹Direct confirmation of the introduced N-CH₃ aliphatic group.
C=O Stretch (C2 & C4) 1774 cm⁻¹, 1739 cm⁻¹ (Distinct splitting)~1768 cm⁻¹ (Altered splitting pattern)Loss of N3-H···O=C hydrogen bonding alters crystal packing, shifting the carbonyl resonance.
C–N Stretch 1071, 982 cm⁻¹1284 cm⁻¹Kinematic coupling of the C–N stretch with the new N-CH₃ bending motion.
Aromatic C=C Stretch 1597 cm⁻¹1597 cm⁻¹Remains largely unaffected as the phenyl rings are distant from the N3 modification.

Standardized Experimental Protocol for FTIR Analysis

To ensure scientific integrity, FTIR analysis must be conducted as a self-validating system . The following protocol utilizes Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. Causality for choice: KBr is highly hygroscopic; absorbed moisture produces a broad O–H stretching band at ~3400 cm⁻¹, which can artificially mask the critical N–H stretching region needed to verify N3-methylation.

Step 1: System Suitability & Calibration (Validation Step)
  • Power on the FTIR spectrometer and allow the source to stabilize for 30 minutes.

  • Run a polystyrene calibration film.

  • Validation Check: Verify that the characteristic aromatic C=C stretching peak appears exactly at 1601 ± 1 cm⁻¹ . If the peak drifts, the interferometer requires realignment before proceeding.

Step 2: Background Acquisition
  • Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.

  • Validation Check: Ensure the background spectrum shows appropriate atmospheric H₂O and CO₂ bands, which the software will subsequently subtract from the sample data.

Step 3: Sample Analysis
  • Place 2–5 mg of the dried hydantoin powder directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the software indicates optimal contact pressure (typically ~70-80% of maximum). Causality: Consistent pressure ensures uniform penetration depth of the evanescent wave, allowing for reproducible absorbance intensities.

  • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Step 4: Data Processing
  • Apply an ATR Correction algorithm. Causality: In ATR-FTIR, the depth of penetration is wavelength-dependent (deeper at lower wavenumbers). This correction normalizes the spectrum to be directly comparable to transmission spectra.

  • Apply an automatic baseline correction to account for any scattering effects from the powder.

  • Identify peak maxima in the 3500–3200 cm⁻¹, 3000–2800 cm⁻¹, and 1800–1700 cm⁻¹ regions to confirm the presence or absence of N3-methylation.

Workflow Visualization

The following decision tree outlines the logical workflow for interpreting the acquired FTIR spectra to confirm N3-methylation in hydantoin derivatives.

G Start Acquire ATR-FTIR Spectrum (4000 - 400 cm⁻¹) NH_Check Analyze N-H Stretching (3500 - 3200 cm⁻¹) Start->NH_Check Two_NH Multiple N-H Bands (N1-H & N3-H) NH_Check->Two_NH Unsubstituted N3 One_NH Single N-H Band (N1-H only) NH_Check->One_NH Substituted N3 Parent Parent Hydantoin (e.g., Phenytoin) Two_NH->Parent CH_Check Analyze Aliphatic C-H (3000 - 2800 cm⁻¹) One_NH->CH_Check CH_Present Aliphatic C-H Present (~2968, 2947 cm⁻¹) CH_Check->CH_Present Methyl Group Confirmed CO_Check Analyze C=O Stretching (1780 - 1700 cm⁻¹) CH_Present->CO_Check Shifted_CO Altered C=O Splitting (Loss of N3-H H-bonding) CO_Check->Shifted_CO Final Confirmed N3-Methylated Hydantoin (e.g., Mephenytoin) Shifted_CO->Final

Logical workflow for the FTIR spectral identification of N3-methylated hydantoins.

References

  • FTIR spectroscopic and quantum chemical studies on hydantoin ResearchG
  • Investigation of Hydantoin-Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Docking and Spectroscopic Methods Refubium - Freie Universität Berlin / Wiley
  • Molecular Structure, Infrared Spectra, Photochemistry, and Thermal Properties of 1-Methylhydantoin SciSpace

Sources

Comprehensive Comparison Guide: Bioequivalence Studies of Imidazolidine-2,4-Dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Imidazolidine-2,4-dione, commonly known as hydantoin, is a core pharmacophore in several critical therapeutic agents. When developing generic formulations of these derivatives, demonstrating bioequivalence (BE) is fraught with unique pharmacokinetic (PK) and physicochemical challenges. This guide objectively compares the BE frameworks and analytical methodologies for two highly divergent imidazolidine-2,4-dione derivatives: Phenytoin (an antiepileptic with non-linear kinetics) and Nitrofurantoin (an antibiotic with complex, crystal-size-dependent absorption).

Pharmacokinetic & Mechanistic Divergence

To design a robust BE study, one must first understand the causality behind the drug's physiological behavior. The imidazolidine-2,4-dione core provides a structural foundation, but side-chain modifications drastically alter absorption and metabolism.

  • Phenytoin (5,5-diphenylimidazolidine-2,4-dione): Phenytoin exhibits saturable, Michaelis-Menten pharmacokinetics. Because the hepatic enzymes responsible for its metabolism (CYP2C9 and CYP2C19) become saturated at standard clinical doses, a minor increase in bioavailability can cause a disproportionate, potentially toxic spike in steady-state plasma concentrations. Consequently, the FDA classifies phenytoin as a Narrow Therapeutic Index (NTI) drug, mandating a Reference-Scaled Average Bioequivalence (RSABE) approach to tighten acceptance criteria based on the reference drug's within-subject variability[1].

  • Nitrofurantoin (1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione): The clinical efficacy of nitrofurantoin is dictated by its dissolution rate, which is intrinsically linked to its crystal habit (macrocrystalline vs. microcrystalline). Because macrocrystals dissolve slowly, absorption is highly dependent on gastrointestinal transit time. Administering the drug with food delays gastric emptying, thereby maximizing the drug's residence time within its optimal upper GI absorption window[2].

G A Imidazolidine-2,4-dione Derivatives B Phenytoin (Non-linear PK) A->B C Nitrofurantoin (Solubility-limited) A->C D Narrow Therapeutic Index (NTI) Classification B->D E Macrocrystalline vs. Monohydrate Forms C->E F 4-Period Replicated Crossover (RSABE) D->F Requires within-subject variability data G 2-Period Crossover (Fed State Only) E->G Food maximizes absorption window

Logical framework dictating bioequivalence study designs for imidazolidine-2,4-dione derivatives.

Comparative Experimental Protocols for Clinical BE Studies

To establish bioequivalence, clinical protocols must be meticulously designed to isolate formulation differences from intra-subject biological noise. Every step must serve as a self-validating system to ensure data integrity.

Protocol A: Phenytoin Sodium Extended-Release (NTI Framework)

Rationale: To calculate the within-subject variability ( sWR​ ) of the Reference Listed Drug (RLD) and apply RSABE, a fully replicated crossover design is required.

  • Subject Selection: Enroll healthy adult males and females. Exclude individuals with a history of seizures or hepatic impairment.

  • Study Design: Implement a single-dose, 2-treatment (Test vs. Reference), 2-sequence, 4-period fully replicated crossover design[1].

  • Dosing Administration: Administer a 300 mg dose with 240 mL of water. Conduct separate, independent cohorts for Fasting (10-hour overnight fast) and Fed (standardized high-fat, high-calorie meal 30 minutes prior to dosing) states[1].

  • Washout Period: Enforce a strict minimum 14-day washout between periods to account for phenytoin's variable half-life, which extends at higher concentrations due to saturable metabolism[1].

  • Sampling Schedule: Collect blood samples at pre-dose and at 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 24, 48, 72, and 96 hours post-dose.

  • Self-Validating Step: Monitor subjects clinically for signs of nystagmus or ataxia. The presence of these dose-dependent neurological signs serves as an orthogonal physiological validation that systemic absorption has occurred as expected.

Protocol B: Nitrofurantoin Macrocrystalline (Solubility-Limited Framework)

Rationale: Because dissolution is the rate-limiting step and is highly sensitive to GI transit time, the study must maximize the absorption window using a fed state.

  • Subject Selection: Enroll healthy adult males and non-pregnant females.

  • Study Design: Implement a single-dose, 2-treatment, 2-period conventional crossover design (a 4-period design is unnecessary as it is not an NTI drug)[2].

  • Dosing Administration: Administer a 100 mg dose strictly under Fed conditions. Fasting studies are waived because the RLD labeling explicitly instructs administration with food to enhance absorption and reduce GI distress[2].

  • Washout Period: Enforce a 7-day washout period (nitrofurantoin has a short half-life of ~20-60 minutes).

  • Sampling Schedule: Collect blood samples at pre-dose, 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, and 12 hours post-dose.

  • Self-Validating Step: Because nitrofurantoin is rapidly excreted unchanged in urine, concurrent urine collection (measuring cumulative urinary excretion, Ae ) can be used as an orthogonal validation of systemic exposure, ensuring the plasma PK profile matches renal clearance rates.

Analytical Quantification (LC-MS/MS Methodologies)

Accurate quantification of imidazolidine-2,4-dione derivatives in human plasma is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity.

Step-by-Step LC-MS/MS Protocol for Phenytoin Quantification
  • Sample Preparation (Liquid-Liquid Extraction): Aliquot 200 µL of human plasma. Add 20 µL of the Internal Standard (Phenytoin-D10, 500 ng/mL). Add 2 mL of extraction solvent (Ethyl Acetate:Hexane, 50:50 v/v). Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C[3].

  • Evaporation & Reconstitution: Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase[3].

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Kinetex EVO 5 µm, 150 × 2.1 mm). Use an isocratic mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol (30:70 v/v) at a flow rate of 0.25 mL/min[4].

  • Mass Spectrometry Detection: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 253.10 → 182.30 for Phenytoin, and m/z 263.30 → 192.20 for Phenytoin-D10[3].

  • System Suitability & Validation (Self-Validating Step): Run a 6-point calibration curve covering the dynamic range of 60 - 12,000 ng/mL[3]. Ensure the coefficient of determination ( R2 ) > 0.995. Inject Quality Control (QC) samples at low, medium, and high concentrations every 20 samples. The analytical run is self-validating only if QC variance remains <15%[3].

G S1 Plasma Sample + Internal Standard S2 Liquid-Liquid Extraction (LLE) S1->S2 S3 Chromatographic Separation (C18) S2->S3 S4 ESI+ Ionization & MRM Detection S3->S4 S5 Data Validation (QC & Calibration) S4->S5

Self-validating LC-MS/MS workflow for quantifying hydantoin derivatives in human plasma.

Data Presentation & Performance Comparison

The table below summarizes the quantitative parameters, clinical study designs, and acceptance criteria required to prove bioequivalence for these two distinct imidazolidine-2,4-dione derivatives.

ParameterPhenytoin Sodium (Extended-Release)Nitrofurantoin (Macrocrystalline)
Target Mechanism Voltage-gated sodium channel blockerBacterial ribosomal/DNA inhibitor
PK Challenge Non-linear, saturable metabolism (NTI)Poor solubility, GI-transit dependent
Clinical Study Design 4-Period, Fully Replicated Crossover2-Period, Standard Crossover
Fasting vs. Fed State Both Fasting and Fed requiredFed state only (maximizes absorption)
Washout Period 14 Days 7 Days
BE Acceptance Criteria 90% CI of Test/Ref: 90.00% – 111.11% (RSABE)90% CI of Test/Ref: 80.00% – 125.00%
Analytical Method LC-MS/MS (ESI+ MRM)LC-MS/MS (ESI+ MRM)
Linear Dynamic Range 60 – 12,000 ng/mL10 – 2,000 ng/mL

References

  • Draft Guidance on Phenytoin Sodium Source: fda.gov URL:[Link]

  • Draft Guidance on Nitrofurantoin, Macrocrystalline Source: fda.gov URL:[Link]

  • A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery Source: nih.gov URL:[Link]

  • Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard Source: rjptonline.org URL:[Link]

Sources

Safety Operating Guide

5-Ethyl-3-methylimidazolidine-2,4-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of chemical intermediates is a critical logistical and safety operation in drug development and synthetic chemistry laboratories. 5-Ethyl-3-methylimidazolidine-2,4-dione (CAS: 36650-99-4) is a hydantoin derivative frequently utilized as a heterocyclic building block in pharmaceutical synthesis[1].

As your trusted partner in laboratory safety and chemical handling, we have developed this comprehensive Standard Operating Procedure (SOP). This guide goes beyond basic regulatory compliance, explaining the causality behind each disposal choice to ensure your team operates with maximum safety and environmental responsibility.

Chemical Profiling & Environmental Causality

In synthetic chemistry, the imidazolidine-2,4-dione core is valued for its structural stability. However, this same stability makes hydantoin derivatives persistent in the environment.

Why drain disposal is strictly prohibited: Hydantoin rings resist standard biological degradation in municipal wastewater treatment facilities. Furthermore, related hydantoin derivatives have been documented to exhibit aquatic toxicity and act as skin sensitizers. Discharging these compounds into the water supply can lead to bioaccumulation and ecological disruption.

Therefore, the only scientifically and legally sound method of disposal is high-temperature incineration by a licensed hazardous waste contractor[2]. Incineration effectively cleaves the stable C-N bonds, mineralizing the compound and preventing environmental contamination. Furthermore, under the Resource Conservation and Recovery Act (RCRA), many states require strict manifesting for pharmaceutical intermediate wastes, even if they are not federally P-listed[3].

Physicochemical Data & Waste Classification

To properly manage this compound, operators must understand its baseline physicochemical properties. The following table summarizes the quantitative and qualitative data necessary for waste classification[1][4].

Property / ParameterData / Classification
Chemical Name 5-Ethyl-3-methylimidazolidine-2,4-dione
CAS Number 36650-99-4
Molecular Formula C6H10N2O2
Molecular Weight ~142.16 g/mol
Waste Classification Non-halogenated organic hazardous waste
Primary Hazards Skin/eye irritation, potential sensitization, aquatic toxicity
Required Disposal Method High-temperature incineration (Licensed Facility)

Pre-Operational Safety & PPE

Before handling waste containing 5-Ethyl-3-methylimidazolidine-2,4-dione, ensure the following Personal Protective Equipment (PPE) is worn to prevent dermal and respiratory exposure:

  • Nitrile Gloves: Double-gloving is recommended during spill cleanup to prevent breakthrough.

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles.

  • Body Protection: Flame-resistant laboratory coat.

  • Ventilation: All waste transfers must be conducted inside a certified chemical fume hood to avoid inhalation of aerosolized powders or solvent vapors.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: by verifying solvent compatibility and container integrity at each step, you eliminate the risk of dangerous cross-reactions.

Protocol A: Solid Waste Segregation (Powders & Crystals)

Causality: Solid hydantoin waste must not be mixed with liquid solvents. Mixing increases the total volume of liquid hazardous waste, drastically increasing disposal costs and complicating the incineration process.

  • Containment: Transfer residual solid 5-Ethyl-3-methylimidazolidine-2,4-dione into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Verification: Ensure the container is completely dry before adding the powder.

  • Labeling: Affix a hazardous waste label immediately. Mark it explicitly as: "Hazardous Waste - Non-Halogenated Organic Solid: 5-Ethyl-3-methylimidazolidine-2,4-dione."

  • Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA), strictly isolated from strong oxidizers and strong bases.

Protocol B: Liquid Waste (Solutions and Washings)

Causality: Liquid waste must be segregated into halogenated and non-halogenated streams. Halogenated solvents (like Dichloromethane) require specific, highly controlled incineration conditions to prevent the formation of toxic dioxins and furans.

  • Solvent Compatibility Check: Identify the solvent used to dissolve the 5-Ethyl-3-methylimidazolidine-2,4-dione.

    • If dissolved in DMSO, Ethanol, or Ethyl Acetate: Proceed to Step 2a.

    • If dissolved in DCM or Chloroform: Proceed to Step 2b.

  • Collection:

    • Step 2a (Non-Halogenated): Pour the solution into the designated "Non-Halogenated Organic Waste" HDPE carboy.

    • Step 2b (Halogenated): Pour the solution into the designated "Halogenated Organic Waste" HDPE carboy.

  • Secondary Containment: Verification: Visually confirm that the waste carboy is resting inside a secondary containment bin capable of holding 110% of the carboy's volume in case of a leak.

Protocol C: Contaminated Consumables
  • Collect all contaminated Kimwipes, weigh boats, and disposable spatulas.

  • Place them into a designated solid hazardous waste bin lined with a heavy-duty transparent poly bag.

  • Seal the bag and label it as "Debris Contaminated with Trace Organics."

Spill Response & Decontamination Protocol

In the event of an accidental release, swift and methodical action prevents respiratory sensitization and laboratory contamination.

  • Isolate the Area: Restrict access to the spill zone. If the spill is outside a fume hood, ensure room ventilation is active.

  • Suppress Aerosolization (For Solids): Causality: Sweeping dry hydantoin powders aerosolizes the particles, creating an inhalation hazard. Instead, gently cover the powder with slightly damp Kimwipes to suppress dust formation.

  • Absorb (For Liquids): If the chemical is dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust.

  • Collect and Dispose: Use a plastic scoop (never metal, to avoid sparking if flammable solvents are present) to collect the debris. Place it into a solid hazardous waste container and label it as "Spill Cleanup Debris - Contains 5-Ethyl-3-methylimidazolidine-2,4-dione."

  • Decontaminate: Wash the spill surface with soap and water, collecting the wash water into the non-halogenated liquid waste stream.

Waste Segregation Workflow

The following decision tree illustrates the logical flow for segregating 5-Ethyl-3-methylimidazolidine-2,4-dione waste to ensure compliance and cost-effective destruction.

G Start 5-Ethyl-3-methylimidazolidine-2,4-dione Waste Generated Type Waste State? Start->Type Solid Solid Powder / Crystals Type->Solid Liquid Dissolved in Solvent Type->Liquid Consumables Contaminated PPE / Wipes Type->Consumables SolidBin Solid Hazardous Waste Container Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Consumables->SolidBin Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, EtOH) SolventCheck->NonHalogenated HalogenatedBin Halogenated Liquid Waste Carboy Halogenated->HalogenatedBin NonHalogenatedBin Non-Halogenated Liquid Waste Carboy NonHalogenated->NonHalogenatedBin Incineration High-Temperature Incineration (Licensed Facility) SolidBin->Incineration HalogenatedBin->Incineration NonHalogenatedBin->Incineration

Workflow for the segregation and disposal of 5-Ethyl-3-methylimidazolidine-2,4-dione waste.

References

  • BLD Pharm. "36650-99-4 | 5-Ethyl-3-methylimidazolidine-2,4-dione." BLD Pharm,
  • Pilot Chemical.
  • ChemicalBook.
  • Environmental Protection Agency (EPA). "State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests." EPA.gov,
  • BLD Pharm. "1909305-48-1 | 3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione (Formula Reference)." BLD Pharm,

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.